Troglitazone (Rezulin) represents a fascinating case study in pharmaceutical science, initially approved as a PPARγ (Peroxisome Proliferator-Activated Receptor Gamma) agonist for type II diabetes therapy before market withdrawal due to idiosyncratic hepatotoxicity. Despite its clinical departure, this compound remains the subject of intensive research investigation due to its unique biological properties and diverse mechanisms of action that extend far beyond its canonical PPARγ activation. This whitepaper provides a comprehensive technical analysis of this compound's multifaceted mechanisms, drawing upon recent scientific evidence that reveals surprising PPARγ-independent activities, particularly in oncology contexts, and elucidates the complex mechanisms underlying its hepatotoxicity.
The dual nature of this compound's actions—encompassing both therapeutic effects and toxicity mechanisms—makes it an invaluable compound for understanding nuclear receptor biology, cancer metabolism, and drug-induced liver injury. Research has revealed that this compound possesses a unique ability among thiazolidinediones to up-regulate PPARγ expression itself in hepatocytes, not merely activate existing receptors [1]. Simultaneously, multiple studies have demonstrated that many of this compound's anti-cancer effects operate through PPARγ-independent pathways, including direct interaction with epidermal growth factor receptor (EGFR), modulation of glutamine metabolism, and induction of early growth response-1 (Egr-1) gene expression [2] [3] [4]. This technical guide synthesizes current research findings, provides structured experimental data, and details methodologies suitable for research and drug development professionals seeking to understand this compound's complex pharmacology or leverage its mechanisms for therapeutic repurposing.
PPARγ functions as a ligand-activated transcription factor that forms a heterodimer with the Retinoid X Receptor (RXR), subsequently binding to PPAR Response Elements (PPREs) in the promoter regions of target genes. Unlike other thiazolidinediones, this compound exhibits unique regulatory properties within this canonical pathway:
Receptor up-regulation: this compound uniquely increases PPARγ protein levels in hepatocytes, while rosiglitazone, ciglitazone, and other PPARγ ligands show no such effect. This up-regulation occurs at the level of gene expression rather than protein stability [1].
Antioxidant-mediated induction: The antioxidant properties of this compound contribute to its ability to induce PPARγ expression, as demonstrated by similar effects observed with α-tocopherol (vitamin E) in a dose-dependent manner [1].
Transcriptional regulation: The PPARγ/RXR heterodimer recruits coactivator proteins in a ligand-dependent manner, enabling precise regulation of genes involved in glucose metabolism, lipid homeostasis, and cellular differentiation [5].
The following diagram illustrates the core PPARγ signaling pathway and its regulatory mechanisms:
Figure 1: this compound activates canonical PPARγ signaling and uniquely upregulates receptor expression through antioxidant mechanisms
In various cancer models, this compound demonstrates significant antiproliferative activity through PPARγ-dependent pathways. Research using FaDu human hypopharyngeal carcinoma cells reveals that this compound induces cell cycle arrest at the G2/M phase, accompanied by reduction in key cyclins and cyclin-dependent kinases while upregulating negative regulators p21CIP1/WAF1 and p27KIP1 [5]. Additionally, this compound activates apoptotic caspases leading to cleavage of poly (ADP-ribose) polymerase (PARP), with these effects partially reversible by the PPARγ antagonist GW9662, confirming PPARγ involvement [5].
In oral squamous cell carcinoma, this compound suppresses cell growth through G1 phase arrest without inducing apoptosis, demonstrating tissue-specific variations in its mechanism of action [6]. The differential effects across cancer types highlight the context-dependent nature of this compound's PPARγ-mediated activities and underscore the importance of tissue microenvironment in determining therapeutic outcomes.
A significant body of evidence indicates that this compound inhibits cell proliferation through PPARγ-independent pathways, most notably by attenuating epidermal growth factor receptor (EGFR) signaling:
Direct EGFR binding: this compound binds directly to EGFR, triggering receptor signaling and internalization independent of PPARγ [2] [7].
Receptor degradation: Prolonged this compound incubation promotes EGFR translocation to endo-lysosomal compartments, targeting the receptor for degradation and effectively attenuating downstream signaling [7].
Akt phosphorylation inhibition: this compound-mediated inhibition of EGF-induced Akt phosphorylation contributes significantly to growth arrest in tumor cells at pharmacologically achievable concentrations [2].
The following diagram illustrates this compound's PPARγ-independent effects on EGFR signaling and other pathways:
Figure 2: this compound's PPARγ-independent mechanisms include EGFR degradation, Egr-1 induction, and c-Myc-mediated glutamine metabolism suppression
This compound disrupts cancer metabolic pathways by targeting glutaminolysis, a crucial energy generation pathway in many tumors:
Glutamine uptake inhibition: this compound treatment suppresses glutamine uptake and reduces expression of the glutamine transporter ASCT2 and glutaminase (GLS1) in multiple cancer cell types (H460, HeLa 229, TKO MEFs) [4].
TCA cycle disruption: Using 2D-TOCSY NMR analysis with 13C-glutamine, researchers demonstrated that this compound significantly reduces glutamine incorporation into the TCA cycle, diminishing aspartate production and decreasing steady-state ATP levels [4].
c-Myc regulation: this compound reduces c-Myc protein levels through proteasomal degradation, and the proteasomal inhibitor MG132 rescues ASCT2 and GLS1 expression, glutamine uptake, and cell viability [4].
Oxidative stress enhancement: this compound treatment increases reactive oxygen species (ROS), and the antioxidant N-acetylcysteine partially rescues cell growth, indicating ROS contribution to the anti-tumor effect [4].
This compound activates several additional PPARγ-independent pathways that contribute to its anti-tumor effects:
Early growth response-1 (Egr-1) induction: this compound dramatically induces Egr-1 expression—unlike other PPARγ ligands—through increased promoter activity and mRNA stability in an ERK-dependent manner [3].
Cell cycle regulation: In oral squamous cell carcinoma cells, this compound increases the G1 phase fraction while decreasing S and G2-M phases without inducing apoptosis [6].
EGFR transactivation: this compound triggers calcium-dependent EGFR transactivation, leading to downstream signaling modulation that contributes to growth inhibition [7].
Table 1: Concentration-dependent effects of this compound in various cancer models
| Cell Type/Model | Experimental Focus | Key Parameters Affected | Concentration Range | Maximum Effect | Citation |
|---|---|---|---|---|---|
| H460 lung cancer cells | Glutamine metabolism | Glutamine uptake, ASCT2/GLS1 expression | 5-20 μM | ~60% reduction at 20μM | [4] |
| FaDu hypopharyngeal carcinoma | Apoptosis & cell cycle | Caspase activation, G2/M arrest | 75-150 μM | ~40% apoptosis at 150μM | [5] |
| Oral SCC cells (CA9-22, HSC-4) | Cell proliferation | Growth inhibition, G1 arrest | 10-100 μM | ~70% growth inhibition at 100μM | [6] |
| HC-04 hepatocytes | Hepatotoxicity mechanism | Superoxide increase, ΔΨm dissipation | 25-100 μM | 5-fold superoxide increase at 100μM | [8] |
| Various cancer cells | EGFR signaling | EGFR degradation, Akt inhibition | 10-50 μM | Complete EGFR degradation at 50μM | [2] |
Table 2: Differential effects of this compound compared to other PPARγ agonists
| Biological Effect | This compound | Rosiglitazone | Ciglitazone | Pioglitazone | GW1929 | |:---|:---|:---|:---|:---|:---| | PPARγ up-regulation | Yes (Unique effect) | No effect | No effect | No effect | No effect | [1] | | Egr-1 induction | Strong induction | Not induced | Not induced | Not induced | Not induced | [3] | | EGFR degradation | Significant effect | Minimal effect | Not tested | Minimal effect | Not tested | [2] | | Glutamine metabolism suppression | Strong suppression | Weak effect | Not tested | Weak effect | Not tested | [4] | | Hepatotoxicity | Significant risk | Minimal risk | Minimal risk | Minimal risk | Minimal risk | [9] | | Antioxidant properties | Present | Absent | Absent | Weak | Absent | [1] |
Cell Growth and Viability Assay (MTT)
Cell Cycle Analysis via Flow Cytometry
Apoptosis Detection (TUNEL Assay)
Glutamine Uptake Measurement
Liver-Immune-Microphysiological-System (LIMPS)
Despite its therapeutic potential, this compound's clinical use was terminated due to idiosyncratic hepatotoxicity. Research has elucidated several key mechanisms:
Mitochondrial oxidant stress: this compound increases mitochondrial superoxide production by 5-fold, leading to thioredoxin-2 (Trx2) oxidation and activation of apoptosis signal-regulating kinase 1 (Ask1) [8]
Immune-mediated toxicity: Recent studies using liver-immune-microphysiological-systems demonstrate that this compound promotes neutrophil adhesion to hepatocytes and enhances crosstalk between macrophages and neutrophils, creating an inflammatory environment that sensitizes hepatocytes to damage [9]
Concentration-dependent effects: this compound induces hepatocyte injury at clinically relevant blood concentrations not observed with rosiglitazone or pioglitazone, even at higher concentration multiples [9]
Mitochondrial permeability transition: Cyclosporin A (3 μM) protects against this compound-induced cell injury, indicating involvement of mitochondrial permeability transition pore opening [8]
This compound exemplifies the complexity of drug mechanisms, where therapeutic and toxicological effects arise from multiple interconnected pathways. Its unique ability to up-regulate PPARγ expression, combined with diverse PPARγ-independent activities, makes it both a valuable research tool and a candidate for drug repurposing. The differential effects between this compound and other thiazolidinediones highlight the importance of chemical structure-specific properties beyond PPARγ binding.
For drug development professionals, this compound's mechanisms offer several important insights:
Troglitazone (TGZ), a first-generation thiazolidinedione approved for type 2 diabetes treatment, was withdrawn from the market in 2000 due to idiosyncratic drug-induced liver injury (iDILI) that resulted in cases of acute liver failure, transplantation, and death. Despite extensive research, the precise mechanisms underlying TGZ hepatotoxicity remain incompletely characterized, though recent evidence points to complex immune-mediated pathways and individual susceptibility factors. This whitepaper provides a comprehensive technical analysis of current understanding of TGZ hepatotoxicity mechanisms, synthesizing findings from advanced experimental models including liver-on-chip systems, individual-centric spheroid models, and mechanistic molecular studies. We examine the roles of immune cell activation, mitochondrial dysfunction, metabolic factors, and individual patient characteristics in TGZ-induced liver injury. The analysis further details experimental methodologies employed in current research and presents quantitative data comparisons across assessment platforms. This resource aims to equip researchers and drug development professionals with advanced understanding of TGZ hepatotoxicity mechanisms to inform future drug safety assessment strategies and predictive model development.
This compound received FDA approval in 1997 as the first thiazolidinedione for type 2 diabetes treatment but was withdrawn in 2000 after post-marketing surveillance revealed severe hepatotoxicity, with 94 cases of liver failure reported and a fatality rate of approximately 0.005% among treated patients [1] [2]. The clinical presentation of TGZ hepatotoxicity typically featured hepatic inflammatory infiltrates with eosinophils observed in pathological examinations, suggesting immune system involvement [1]. This adverse drug reaction presented a significant challenge to the pharmaceutical industry as preclinical models failed to predict the hepatotoxicity observed in humans, with no liver damage detected during animal experiments conducted prior to clinical trials [1] [3].
The term "idiosyncratic" accurately describes TGZ hepatotoxicity, as injury occurred independently of dosage and administration duration in a small, susceptible patient subpopulation [4]. This idiosyncratic nature complicates mechanistic studies and predictive modeling, as the biological characteristics of susceptible individuals appear to play a determining role [4]. The withdrawal of TGZ occurred despite the subsequent approval of structurally similar analogs rosiglitazone and pioglitazone, which demonstrated significantly lower hepatotoxic potential [1] [3]. This paradox has driven extensive research into the unique physicochemical and pharmacological properties of TGZ that may explain its distinct toxicity profile.
Table 1: Chronology of this compound Development and Withdrawal
| Year | Event | Significance |
|---|---|---|
| 1997 | FDA approval for type 2 diabetes | First thiazolidinedione approved |
| 1997-2000 | Post-marketing clinical use | Widespread patient exposure |
| 1999-2000 | Case reports of severe hepatotoxicity | 94 cases of liver failure identified |
| 2000 | Market withdrawal | Due to unacceptable hepatotoxicity risk |
| 2000-Present | Mechanistic investigations | Ongoing research to understand toxicity mechanisms |
Recent research utilizing Liver-Immune-Microphysiological-Systems (LIMPS) has demonstrated that TGZ promotes significant immune cell interactions that contribute to hepatotoxicity. These advanced organ-on-chip models have revealed that TGZ enhances neutrophil adhesion to hepatocytes and facilitates crosstalk between macrophages and neutrophils, creating a pro-inflammatory microenvironment that amplifies liver injury [1] [2]. The presence of TGZ at clinically relevant blood concentrations induces damage in hepatocytes that is not observed in traditional in vitro systems, highlighting the critical role of immune cells in mediating this toxicity [1]. This immune-mediated injury mechanism helps explain why TGZ hepatotoxicity was not detected in conventional preclinical models that lacked integrated immune components.
The inflammatory microenvironment generated by TGZ involves activation of multiple immune cell types. Experimental evidence indicates that TGZ-treated conditioned medium increases production of pro-inflammatory factors including tumor necrosis factor α (TNF-α), interleukin 1β (IL-1β), and interleukin 6 (IL-6), while simultaneously activating immune cells such as Jurkat, THP-1, and NK92MI cells [1]. This immune activation creates a positive feedback loop that sustains and amplifies the inflammatory response, ultimately leading to hepatocyte damage in susceptible individuals. The requirement for this specific immune microenvironment explains the idiosyncratic nature of TGZ hepatotoxicity and its absence in most patients.
Individual-centric spheroid models have identified IL-12 suppression as a key mechanism in TGZ-mediated iDILI. Research using educated spheroids containing hepatocytes, hepatic stellate cells, activated monocyte-derived macrophages, and dendritic cells under physiological conditions demonstrated that TGZ directly represses IL-12 expression by autologous macrophages and dendritic cells in susceptible individuals [4]. This finding is particularly significant as rescue experiments showed that co-treatment with recombinant IL-12 suppressed iDILI risk in spheroids from susceptible donors, confirming the pathogenic role of IL-12 suppression in TGZ hepatotoxicity [4].
The individual-specific nature of this cytokine dysregulation was highlighted by studies showing that TGZ-mediated suppression of IL-12 occurred only in specific donors with iDILI risk, including a 44-year-old male and a 31-year-old female [4]. This individual variation in immune response to TGZ may explain the idiosyncratic susceptibility observed in the clinical population. The mechanism by which IL-12 suppression contributes to hepatotoxicity may involve altered immune regulation that permits unchecked inflammatory responses or shifts in T-helper cell differentiation that modify liver tolerance to injury.
Table 2: Immune-Mediated Mechanisms in this compound Hepatotoxicity
| Mechanism | Experimental Evidence | Significance |
|---|---|---|
| Neutrophil adhesion to hepatocytes | LIMPS showing TGZ-promoted adhesion [1] | Facilitates direct immune cell-mediated damage |
| Macrophage-neutrophil crosstalk | Enhanced communication in LIMPS [1] | Amplifies inflammatory response |
| Pro-inflammatory cytokine release | Increased TNF-α, IL-1β, IL-6 in conditioned medium [1] | Creates pro-inflammatory microenvironment |
| IL-12 suppression | Reduced expression in macrophages and dendritic cells [4] | Key alteration in susceptible individuals |
| Multi-immune cell activation | Jurkat, THP-1, NK92MI cell activation [1] | Broad immune system involvement |
The following diagram illustrates the key immune-mediated mechanisms in this compound hepatotoxicity:
Diagram 1: Immune-mediated mechanisms in this compound hepatotoxicity. TGZ activates multiple immune cell types and alters cytokine signaling, leading to hepatocyte damage through direct cell interactions and inflammatory mediators.
This compound induces mitochondrial oxidative stress through multiple pathways, with evidence suggesting this represents a key vulnerability in susceptible individuals. Research using Sod2+/- mouse models, which exhibit enhanced sensitivity to mitochondrial oxidative stress, has demonstrated that TGZ administration leads to mitochondrial proteome shifts from early compensatory responses to eventual intolerable oxidative damage [5]. This transition to irreversible injury involves decreased mitochondrial glutathione (mGSH) import through reduced dicarboxylate ion carrier (DIC) protein levels, creating a redox imbalance that amplifies TGZ toxicity [5]. The critical role of mGSH depletion is supported by experiments showing that DIC deficiency accelerates TGZ-induced cytotoxicity, confirming this pathway's importance in mitochondrial vulnerability.
The time-dependent progression of mitochondrial dysfunction begins with compensatory mechanisms that eventually collapse under sustained oxidative stress from TGZ exposure. Quantitative proteomic studies have identified activation of specific stress response pathways, including ASK1-JNK and FOXO3a signaling, with prolonged TGZ exposure [5]. Additionally, mapping of mitochondrial proteins revealed that lipid-associated proteins contribute to overt mitochondrial and liver injury during prolonged TGZ exposure, connecting mitochondrial dysfunction with lipid metabolism disruptions [5]. This progressive mitochondrial collapse represents a central mechanism in TGZ hepatotoxicity, particularly in individuals with pre-existing mitochondrial vulnerabilities or reduced antioxidant defenses.
The metabolic disposition of TGZ differs from safer thiazolidinedione analogs, contributing to its unique hepatotoxicity profile. In vitro studies using human and porcine hepatocytes have demonstrated that TGZ undergoes extensive sulfation and glucuronidation, with timely clearance being an important factor in preventing toxicity [6]. When these conjugation pathways become saturated or compromised, TGZ and its reactive metabolites accumulate, leading to cellular stress responses and injury. Comparative studies with rosiglitazone and pioglitazone show that these analogs do not produce the same pattern of reactive metabolite formation or conjugation pathway disruption, explaining their superior safety profiles [1] [6].
The role of reactive metabolites in TGZ hepatotoxicity involves both direct cellular damage and immune activation. Metabolism studies have identified quinone metabolites of TGZ that can generate oxidative stress through redox cycling and covalently bind to cellular proteins, potentially creating neoantigens that trigger immune responses [6]. The balance between metabolic activation and detoxification pathways appears crucial in determining individual susceptibility, with variations in drug-metabolizing enzyme expression influencing TGZ hepatotoxicity risk. This metabolic activation pathway complements rather than replaces immune-mediated mechanisms, together creating the multifaceted toxicity profile observed with TGZ.
Recent research has revealed that TGZ directly binds and inhibits heterotrimeric G protein Gq (Gαq), a property not shared with other thiazolidinediones [7]. This off-target activity was discovered through in silico screening of FDA-approved drugs docked into the depsipeptide binding site of Gαq, followed by experimental validation showing that TGZ inhibits Gq nucleotide exchange with an IC50 of approximately 31.7 μM [7]. This specific binding stabilizes the inactive Gαq-GDP complex, effectively inhibiting downstream signaling. The functional consequences of Gq inhibition have been demonstrated in MIN6 mouse insulinoma cells, where TGZ suppressed Ca2+ mobilization, extracellular regulated protein kinase phosphorylation, and insulin secretion stimulated by the Gq-coupled M3 muscarinic cholinergic receptor [7].
The specificity of TGZ for Gαq inhibition is notable, as the structurally similar analogs rosiglitazone and pioglitazone showed no effect on Gq signaling [7]. This distinction suggests that Gq inhibition may contribute to TGZ's unique hepatotoxicity profile, potentially through disruption of Gq-mediated signaling pathways in hepatocytes or non-parenchymal liver cells. The therapeutic implications of this finding are significant, as TGZ and optimized derivatives may represent promising leads for developing small-molecule Gαq inhibitors with potential applications in uveal melanoma and Sturge-Weber syndrome, conditions driven by constitutive Gαq signaling [7].
TGZ exposure produces distinct transcriptional effects compared to other thiazolidinediones, potentially contributing to its hepatotoxicity. Analysis of drug-metabolizing enzyme expression reveals that TGZ induces phases 1 and 2 drug-metabolizing enzymes in an individual-dependent manner, though no clear association exists between this induction and iDILI risk [4]. This individual variation in transcriptional response highlights the importance of host factors in determining susceptibility to TGZ-mediated liver injury. The pattern of enzyme induction differs from that observed with rosiglitazone, potentially leading to distinct metabolic fate differences that influence toxicity.
High-throughput in vitro screening data from the US EPA ToxCast database demonstrates that TGZ is active in twice as many assays (129) as rosiglitazone (60), indicating a much broader off-target activity profile [3]. This promiscuous targeting suggests TGZ interacts with a wider range of molecular targets than its safer analogs, potentially explaining its unique toxicity. The increased off-target activity may result from TGZ's distinct chemical structure, particularly the vitamin E moiety absent in other thiazolidinediones, which could influence membrane interactions and receptor binding affinity.
The idiosyncratic nature of TGZ hepatotoxicity suggests that individual patient factors play a crucial role in determining susceptibility. Evidence from individual-centric spheroid models indicates that biological characteristics of specific individuals create permissive conditions for TGZ-mediated liver injury [4]. These models, which incorporate autologous immune cells under physiological conditions, have demonstrated donor-specific responses to TGZ, with some individuals showing pronounced iDILI risk while others remain resistant [4]. This variation reflects the clinical reality where only a small subset of patients developed liver injury during TGZ therapy.
The molecular basis for individual susceptibility appears to involve both immune response factors and metabolic determinants. Studies of TGZ-mediated IL-12 suppression have shown that this effect occurs only in specific individuals with iDILI risk, suggesting variations in immune signaling pathways contribute to susceptibility [4]. Additionally, individual differences in drug-metabolizing enzyme expression and activity influence TGZ metabolic fate, potentially shifting the balance toward toxic pathways in susceptible individuals. The convergence of multiple susceptibility factors, including immune response genetics, metabolic polymorphisms, and possibly environmental influences, creates the conditions necessary for TGZ hepatotoxicity to manifest in specific patients.
Table 3: Individual Susceptibility Factors in this compound Hepatotoxicity
| Susceptibility Factor | Mechanistic Basis | Experimental Evidence |
|---|---|---|
| Immune signaling variations | Differential cytokine response to TGZ | IL-12 suppression only in susceptible individuals [4] |
| Drug metabolism polymorphisms | Altered metabolic activation/detoxification balance | Individual variation in DME induction [4] |
| Mitochondrial vulnerability | Reduced antioxidant capacity or oxidative stress response | Enhanced toxicity in Sod2+/- model [5] |
| Immune cell composition/function | Variations in macrophage/dendritic cell responses | Donor-specific effects in spheroid models [4] |
| Genetic factors in immune regulation | Potential HLA or immune checkpoint variations | PD-1/CTLA-4 knockout mice show TGZ sensitivity [1] |
Liver-Immune-Microphysiological-Systems (LIMPS) represent a significant advancement in hepatotoxicity assessment by incorporating multiple immune cell types into a dynamic organ-on-chip platform. These systems replicate key aspects of the liver sinusoid microenvironment, allowing for controlled investigation of immune-mediated toxicity mechanisms [1] [2]. The technical configuration typically involves seeding HepG2 hepatocytes into central microchannels with THP-1 macrophages (differentiated from monocytic cells using PMA), HL-60-derived neutrophils (differentiated using DMSO), and sometimes NK-92 natural killer cells in adjacent channels [1] [2]. This setup enables paracrine signaling and direct cell-cell interactions under flow conditions that more accurately mimic the in vivo liver environment.
The experimental workflow for LIMPS involves several key steps: (1) fabrication of polydimethylsiloxane (PDMS) layers using soft lithography with SU-8 2075; (2) plasma cleaning and bonding to glass slides; (3) sequential cell seeding beginning with hepatocytes followed by immune cells; (4) medium perfusion with or without TGZ exposure; and (5) assessment of hepatocyte damage, immune cell activation, and cytokine profiling [1]. This system has demonstrated superior sensitivity for detecting TGZ hepatotoxicity compared to conventional models, showing injury at clinically relevant concentrations (Cmax = 6.39 μM) that do not cause damage in traditional hepatocyte cultures [1] [4]. The platform's versatility allows for testing multiple drug candidates to detect immune-mediated liver toxicity early in development.
Educated spheroid models incorporate patient-specific cells to maintain individual biological characteristics during hepatotoxicity assessment. These systems generate spheroids from co-cultures of HepG2 cells and TWNT-1 hepatic stellate cells in ultra-low attachment plates, supplemented with autologous immune components including educated monocytes, macrophages, and dendritic cells prepared using donor-specific serum [4]. This approach preserves the individual's unique immune profile and drug metabolism characteristics, creating a more personalized toxicity assessment platform. The methodology involves conditioning cells in proprietary media (MammoCult basal medium) for at least two weeks before spheroid formation to sensitize them to the educational process.
The key advantage of individual-centric models is their ability to identify donor-specific toxicities that would be masked in pooled or generic cell systems. In TGZ hepatotoxicity studies, these models have successfully identified specific individuals with heightened susceptibility and enabled investigation of the mechanistic basis for their vulnerability [4]. The experimental protocol typically involves treating educated spheroids with TGZ at concentrations up to 100× Cmax (approximately 639 μM) for 3 days, followed by assessment of cell viability, cytokine profiling, and gene expression analysis [4]. This system has been particularly valuable for uncovering the role of IL-12 suppression in TGZ-mediated iDILI and demonstrating the rescue potential of recombinant IL-12 treatment.
Systematic reviews of preclinical models have revealed significant limitations in traditional approaches for predicting TGZ hepatotoxicity. Analysis of in vivo studies showed that no reported biomarkers in animal models provided a strong hazard signal for TGZ, with all included studies rated as having "low" or "very low" certainty due to substantial methodological limitations [3]. This failure of conventional models explains why TGZ hepatotoxicity was not detected during preclinical development. In contrast, newer approach methodologies (NAMs), including LIMPS and individual-centric spheroids, have demonstrated improved predictive capability by incorporating human biology and immune components relevant to TGZ's mechanism of injury.
The following diagram illustrates the experimental workflow for advanced hepatotoxicity assessment models:
Diagram 2: Experimental workflow for advanced hepatotoxicity assessment models. Both LIMPS and individual-centric spheroid platforms incorporate multiple cell types and relevant biological interactions to improve prediction of TGZ-mediated liver injury.
Table 4: Comparison of Hepatotoxicity Assessment Platforms for this compound
| Model System | Key Features | Advantages for TGZ Assessment | Limitations |
|---|---|---|---|
| Traditional 2D Hepatocyte | Mono-culture, static conditions | Simple, high-throughput | Lacks immune components, poor clinical correlation [8] |
| Animal Models | In vivo, whole organism physiology | Intact organism responses | Species differences, fails to predict TGZ toxicity [3] |
| LIMPS | Multi-cell culture, perfusion flow | Incorporates immune-mediated toxicity, clinically relevant concentrations [1] | Technical complexity, limited throughput |
| Individual-Centric Spheroids | Autologous cells, donor-specific | Identifies individual susceptibility, personalized mechanisms [4] | Donor variability, specialized media requirements |
| Sod2+/- Mouse Model | Enhanced mitochondrial sensitivity | Reveals mitochondrial vulnerability [5] | Still animal model, may not capture full human response |
The hepatotoxicity of this compound represents a complex interplay of multiple mechanisms including immune activation, mitochondrial dysfunction, off-target protein binding, and individual susceptibility factors. The failure of traditional preclinical models to predict TGZ-induced liver injury highlights the critical importance of incorporating human biology and immune components in safety assessment platforms. Advanced models such as LIMPS and individual-centric spheroids have demonstrated superior capability in detecting TGZ hepatotoxicity and elucidating its mechanisms by preserving key elements of the human liver immune environment and individual biological characteristics.
Future research directions should focus on standardizing and validating these advanced platforms for routine use in drug development. Priority areas include establishing qualification frameworks for immune-competent liver models, developing integrated databases of mechanistic toxicity information, and creating guidelines for interpreting results from these complex systems in regulatory decision-making. Additionally, further investigation into the basis of individual susceptibility may yield biomarkers for identifying patients at risk for iDILI from future drug candidates. The integration of these advanced models with emerging technologies such as multi-omics profiling and artificial intelligence represents a promising path toward more predictive hepatotoxicity assessment, potentially preventing future drug withdrawals while enabling the development of safer therapeutics.
The table below summarizes the core information about this compound.
| Attribute | Description |
|---|---|
| DrugBank ID | DB00197 [1] |
| Status | Approved, Withdrawn (in 2000) [1] |
| Approved Uses | Treatment of Type II diabetes mellitus, alone or in combination with other agents (e.g., sulfonylurea, metformin, insulin) [1]. |
| Primary Known Mechanism | PPARγ (Peroxisome Proliferator-Activated Receptor Gamma) agonist. Improves insulin sensitivity in muscle and adipose tissue and inhibits hepatic gluconeogenesis [1]. |
| Withdrawal Reason | Hepatotoxicity (risk of severe liver damage) [1]. |
While this compound's foundational mechanism is PPARγ agonism, recent research highlights critical PPARγ-independent pathways.
This compound's dual signaling pathways: classical PPARγ-dependent gene regulation and novel direct inhibition of Gαq protein activity.
Research shows this compound exerts PPARγ-independent anti-tumor effects by disrupting glutaminolysis [3]. The experimental workflow and key measurements are summarized below.
| Experimental Step | Methodology / Key Measurement |
|---|---|
| 1. Cell Treatment | Treat glutamine-dependent cell lines (e.g., H460, HeLa) with varying doses of this compound for 48 hours [3]. |
| 2. Glutamine Uptake | Measure uptake of 14C-labeled glutamine [3]. |
| 3. Protein Expression | Analyze expression of glutaminolytic proteins (ASCT2, GLS1) via Western Blot [3]. |
| 4. Metabolic Flux | Use 2D-TOCSY NMR with 13C-glutamine to track incorporation into TCA cycle intermediates (e.g., aspartate) [3]. |
| 5. Downstream Effects | Quantify steady-state ATP levels and Reactive Oxygen Species (ROS) [3]. |
| 6. Rescue Experiments | Apply dimethyl-α-ketoglutarate (TCA intermediate) or N-acetylcysteine (anti-oxidant) to test reversal of growth suppression [3]. |
| 7. Mechanism Probe | Use proteasomal inhibitor MG132 to investigate c-Myc degradation's role [3]. |
The foundational knowledge of this compound's failure and its emerging mechanisms directly informs current drug discovery.
The discovery of thiazolidinediones was serendipitous during research into triglyceride-lowering agents [1]. Ciglitazone was the first compound identified but not developed for clinical use [1]. Troglitazone (CS-045) was subsequently synthesized by Sankyo/Daiichi and showed potent antihyperglycemic effects [2] [1].
Key Preclinical Findings [2] [1]:
This compound was granted priority review by the FDA and approved in the U.S. in 1997 [2] [3]. The table below summarizes key aspects of its initial clinical profile:
| Aspect | Details |
|---|---|
| Primary Indication | Type 2 Diabetes Mellitus (monotherapy or combination with sulfonylurea, metformin, or insulin) [4] [5]. |
| Key Mechanism | Insulin sensitizer via PPARγ (Peroxisome Proliferator-Activated Receptor gamma) activation [2] [5]. |
| Pharmacokinetics | Rapidly absorbed, 40-50% bioavailability, 16-34 hour half-life, >99% protein binding [4] [5]. |
| Efficacy Endpoints | Reduced fasting/postprandial hyperglycemia & HbA1c; lowered insulin & triglyceride levels; increased HDL [4]. |
| Dosing | 200-600 mg administered once daily [4]. |
Clinical trials demonstrated this compound improved glycemic control and had beneficial effects on cardiovascular risk factors, including lipid profiles and blood pressure [4] [1].
This compound was withdrawn from major markets in 2000 due to rare but severe idiosyncratic hepatotoxicity, leading to liver failure and fatalities [2] [3] [5].
| Aspect of Hepatotoxicity | Details |
|---|---|
| Nature of Toxicity | Idiosyncratic (unpredictable, not dose-dependent) [6]. |
| Post-Market Evidence | Linked to over 60 liver-failure deaths after widespread use [3]. |
| Proposed Mechanisms | Combination of metabolic factors (reactive metabolite formation) and individual-specific immune response [3] [6]. |
| Risk Management | Initial strategy of monthly liver enzyme monitoring proved ineffective [3]. |
A 2024 study using individual-centric models suggests that for some individuals, this compound-mediated suppression of IL-12 expression by immune cells is a key initiating mechanism for iDILI [6].
Despite its withdrawal, this compound remains a active research subject, with recent studies revealing new biological actions.
A 2025 study identified that this compound, unlike other thiazolidinediones, directly inhibits the Gαq protein [7]. The diagram below illustrates the experimental workflow for this discovery.
Experimental workflow for discovering this compound's Gαq inhibition [7].
This Gαq inhibition is significant because constitutively active Gαq mutations drive diseases like uveal melanoma and Sturge-Weber syndrome [7]. This compound inhibited proliferation in Gαq-driven cancer cells, opening promising avenues for drug repurposing in oncology [7].
This compound was a landmark therapy that validated insulin sensitization as a viable approach for Type 2 Diabetes and paved the way for safer successors. Its withdrawal underscores critical challenges in predicting rare idiosynchratic toxicities. Ongoing research continues to reveal new biological insights and potential therapeutic applications for this multifaceted molecule.
The following tables summarize key quantitative data on troglitazone's interactions with its primary nuclear receptor target and other proteins.
Table 1: Direct Binding to Nuclear Receptor PPARγ
| Measurement Type | Value | Experimental Method | Context |
|---|---|---|---|
| Crystallographic Structure | PDB ID: 6DGO | X-ray Crystallography | Human PPARγ Ligand Binding Domain in complex with this compound [1]. |
| Binding Constant (Ki) | 302 nM | Not Specified | Reported in the BindingDB for the 6DGO structure [1]. |
| Half-maximal effective concentration (EC₅₀) | 537 nM | Not Specified | Reported in the BindingDB for the 6DGO structure [1]. |
Table 2: Binding Kinetics of LXR/RXR Heterodimers (Regulated by Ligands)
This data, derived from Surface Plasmon Resonance (SPR), shows how ligand binding to LXR regulates its interaction with RXRα. This compound was not tested in this study, but the data for the synthetic LXR ligand T0901317 illustrates the significant kinetic changes that nuclear receptor ligands can induce [2].
| Analyte (LXR-LBD) | Association Rate Constant (ka, M⁻¹s⁻¹) | Dissociation Rate Constant (kd, s⁻¹) | Dissociation Equilibrium Constant (KD, M) |
|---|---|---|---|
| LXRα (Apo) | 57.70 ± 4.39 | (1.67 ± 0.13) × 10⁻⁵ | (2.90 ± 0.22) × 10⁻⁷ |
| LXRα + T0901317 | (1.70 ± 0.12) × 10⁴ | (3.69 ± 0.23) × 10⁻⁷ | (2.17 ± 0.13) × 10⁻¹¹ |
Table 3: Off-Target Binding and Functional Effects
This compound interacts with other cellular targets, which are linked to its side effects and PPARγ-independent activities.
| Target / System | Effect / Affinity | Experimental Evidence | | :--- | :--- | :--- | | G Protein Gαq | IC₅₀ of ∼31.7 μM for inhibiting nucleotide exchange [3] [4]. | Virtual screening, GTPγS binding assays, thermal stability shift [3] [4]. | | Mitochondrial Function | Induces PGC-1α degradation, reduces mitochondrial mass, increases ROS [5]. | Western blot, flow cytometry (Mitotracker, MitoSOX), viability assays [5]. | | Epidermal Growth Factor Receptor (EGFR) | Binds EGFR, triggers its internalization and degradation [6]. Co-immunoprecipitation, EGFR degradation assays, signaling analysis [6]. |
Here are the methodologies for some of the core experiments cited in this research.
The diagram below illustrates the multi-target mechanisms of this compound, connecting its binding to various molecular effects and downstream cellular outcomes.
Multi-target mechanisms of this compound, linking molecular interactions to cellular effects.
The following table summarizes the direct inhibitory effects of this compound on specific human cytochrome P450 enzymes, based on in vitro studies using recombinant enzymes and human liver microsomes [1] [2].
| Cytochrome P450 Enzyme | Probe Reaction | Inhibition IC₅₀ (μM) | Inhibition Kᵢ (μM) | Inhibition Type |
|---|---|---|---|---|
| CYP2C9 | S-Warfarin 7-hydroxylation | ~5 μM | 0.2 - 1.7 μM (Parent) | Competitive [1] |
| CYP2C8 | Paclitaxel 6α-hydroxylation | ~5 μM | 0.2 - 1.7 μM (Parent) | Competitive [1] |
| CYP2C19 | S-Mephenytoin 4'-hydroxylation | ~20 μM | Information Missing | Information Missing |
| CYP3A4 | Testosterone 6β-hydroxylation | ~20 μM | Information Missing | Information Missing |
A this compound quinone metabolite (M3) was also a potent inhibitor, particularly of CYP2C enzymes, though its effects were weaker than the parent drug [1]. In contrast, pioglitazone and rosiglitazone at much higher concentrations (50 μM) showed only slight inhibitory effects on these CYP activities [1] [3].
Beyond direct inhibition, this compound also induces certain CYP enzymes after multiple doses, creating a complex dual effect.
| Cytochrome P450 Enzyme | Induction Effect (in human hepatocytes) | EC₅₀ (μM) | Observed Fold Increase |
|---|---|---|---|
| CYP3A4 | Increased mRNA, protein, and activity (Testosterone 6β-hydroxylation) [4] [5] [6] | 5 - 10 μM | Up to 3.9-fold [4] |
| CYP2B6 | Increased immunoreactive protein [5] | Information Missing | Information Missing |
| CYP1A1/2 | No significant effect on activity, protein, or mRNA [5] | Not Applicable | Not Applicable |
This induction provides a rationale for clinical observations where multiple this compound doses altered the pharmacokinetics of drugs like terfenadine and cyclosporine, which are CYP3A4 substrates [5].
The data presented above were generated using standard in vitro models in drug metabolism research. Below is a visualization of a typical experimental workflow for assessing CYP450 inhibition.
Experimental workflow for CYP450 inhibition studies [1] [7].
For induction studies, primary cultures of human hepatocytes are the gold standard model. The typical protocol involves [4] [5]:
The complex metabolism of this compound is central to understanding its clinical drug-drug interaction (DDI) potential and its market withdrawal due to idiosyncratic drug-induced liver injury (iDILI).
Dual CYP interactions and metabolic activation of this compound [1] [7] [5].
Dual CYP Interaction and Clinical DDI: The diagram shows that this compound can simultaneously inhibit major CYP enzymes like CYP2C8/9 upon first exposure, while also inducing CYP3A4 over time [1] [5]. This dual action complicates the prediction of drug-drug interactions. For instance, a single dose of this compound might increase the plasma levels of a co-administered drug that is a CYP2C9 substrate (e.g., S-warfarin), whereas multiple doses might accelerate the clearance of a drug that is a CYP3A4 substrate (e.g., cyclosporine) [5].
Metabolic Activation and iDILI Risk: this compound is metabolized primarily by CYP3A and other enzymes into chemically reactive intermediates, including a quinone methide (from the chromane ring) and products of thiazolidinedione (TZD) ring scission [7] [8]. These electrophiles can be detoxified by binding to glutathione (GSH), as shown in the diagram. However, they may also covalently bind to cellular proteins, potentially leading to direct cell stress or triggering an immune-mediated response, which is now considered a key mechanism for its iDILI [7] [9]. Recent research using individual-centric spheroid models suggests that the immune response to this compound, particularly the suppression of IL-12 in certain individuals, may be a critical initiating factor for liver injury [9].
This document consolidates methodology and key findings from published research on the anti-migratory and anti-invasive effects of troglitazone.
The following protocols are adapted from peer-reviewed studies detailing the use of this compound in various cancer cell lines.
This protocol is used to evaluate the two-dimensional migratory ability of cells in response to this compound treatment [1].
[(Area at T0 - Area at Tn) / Area at T0] × 100%.This protocol assesses the invasive potential of cells through a basement membrane matrix, simulating in vivo invasion [1].
This advanced protocol models tumor cell invasion into a three-dimensional brain-like environment [2].
The table below summarizes key quantitative findings on this compound's effects from the cited research.
Table 1: Summary of this compound's Effects on Cell Migration, Invasion, and Signaling
| Cell Line | Assay Type | This compound Concentrations | Key Findings | Proposed Mechanism | Citation |
|---|---|---|---|---|---|
| PC-3 (Prostate Cancer) | Wound Healing, Matrigel Invasion | 5, 10, 20, 40 µM | Dose-dependent inhibition of cell migration and invasion. | PPARγ-dependent upregulation of E-cadherin and Glutathione Peroxidase 3 (GPx3). Effect blocked by GW9662. | [1] |
| Glioma Cells | Organotypic Brain Invasion | Low micromolar doses | Inhibition of TGF-β-mediated glioma cell migration and brain invasion. | PPARγ-independent transcriptional repression of TGF-β ligands and their receptors (TβRI/II). | [2] |
| Various (e.g., MCF-7 breast cancer) | Not Specified (Review of general activity) | N/A | Inhibition of cell proliferation by attenuation of Epidermal Growth Factor Receptor (EGFR) signaling. | PPARγ-independent binding to EGFR, triggering its internalization and endo-lysosomal degradation. | [3] |
| Vascular Smooth Muscle Cells | Viability & Apoptosis | 5–30 µM | Reduced cell viability and induced apoptosis at concentrations ≥5 µM. | PPARγ-independent induction of apoptosis via the p53 and Gadd45 pathway. | [4] |
| MIN6 (Mouse Insulinoma) | Ca2+ Mobilization, ERK Phosphorylation, Insulin Secretion | IC50 ~31.7 µM | Inhibition of Gq-coupled receptor signaling. | Direct binding and inhibition of heterotrimeric G protein Gαq. | [5] |
Research indicates that this compound exerts its anti-migratory effects through multiple pathways, which can be both PPARγ-dependent and PPARγ-independent. The following diagrams illustrate the key mechanisms identified.
This pathway is implicated in the effects observed in prostate cancer PC-3 cells [1].
This compound also operates through several pathways that do not require PPARγ activation, contributing to its diverse anti-migratory and anti-proliferative effects [3] [2] [5].
This compound, initially developed as an antidiabetic agent, has emerged as a valuable research compound in oncology due to its multifaceted anti-cancer properties. Despite its withdrawal from clinical use in 2000 due to idiosyncratic hepatotoxicity [1] [2], this compound continues to be extensively studied in preclinical cancer research across diverse tumor types. Unlike other thiazolidinediones such as rosiglitazone and pioglitazone, this compound exhibits unique PPARγ-independent activities that make it particularly valuable for investigating novel cancer pathways [3] [4] [5]. These properties include direct modulation of oncogenic transcription factors, mitochondrial function, and heterotrimeric G protein signaling, positioning this compound as a versatile chemical probe for dissecting complex signaling networks in malignant cells.
The compound's dual functionality as both a PPARγ agonist and a direct effector of multiple non-PPARγ targets enables researchers to explore distinct biological pathways using a single molecule. This application note provides a comprehensive technical resource for scientists utilizing this compound in cancer cell line studies, encompassing detailed mechanisms of action, optimized experimental parameters, standardized protocols, and data interpretation guidelines to enhance research reproducibility and translational relevance.
This compound exerts its anti-cancer effects through both PPARγ-dependent and independent mechanisms, with the relative contribution of each pathway varying by cancer type and cellular context:
Table 1: Key Mechanisms of this compound Anti-Cancer Activity
| Mechanism Category | Specific Targets/Pathways | Observed Effects | Cancer Models Documented |
|---|---|---|---|
| PPARγ-Dependent | PPARγ-RXR heterodimer formation → Gene expression changes | Increased E-cadherin, GPx3; Reduced invasion | Prostate [6] |
| PPARγ-Independent | c-Myc degradation | G0/G1 cell cycle arrest; Increased apoptosis | Prostate [3] [5], Breast [7] |
| PPARγ-Independent | Gαq protein inhibition | Reduced Ca²⁺ mobilization; ERK phosphorylation inhibition | Uveal melanoma [4] |
| PPARγ-Independent | Mitochondrial function suppression | Reduced oxygen consumption; ROS increase; Enhanced glycolysis | Breast, Colon [8] |
| PPARγ-Independent | Telomerase inhibition (hTERT) | Reduced telomerase activity; Growth inhibition | Breast [7] |
| PPARγ-Independent | NF-κB inactivation via GSK-3β suppression | Increased apoptosis; Reduced inflammatory signaling | Gastric, Colon [7] |
The PPARγ-dependent effects occur through classical nuclear receptor signaling, where this compound binding activates PPARγ, forms a heterodimer with the retinoid X receptor (RXR), and recruits coactivators to specific peroxisome proliferator response elements (PPREs) in target genes [6]. This transcriptional regulation results in altered expression of proteins involved in cell differentiation, invasion, and metabolism. In prostate cancer models, PPARγ activation by this compound upregulated E-cadherin and glutathione peroxidase 3 (GPx3), resulting in inhibited migration and invasion [6]. These effects were reversible with the PPARγ antagonist GW9662, confirming PPARγ dependency.
In contrast, PPARγ-independent effects encompass several distinctive mechanisms. This compound uniquely promotes c-Myc phosphorylation and proteasomal degradation independently of PPARγ, as demonstrated in prostate cancer models where other thiazolidinediones failed to replicate this effect [3] [5]. Additionally, this compound directly binds and inhibits Gαq proteins, disrupting G protein-coupled receptor signaling—a property not shared by rosiglitazone or pioglitazone [4]. This compound also rapidly suppresses mitochondrial respiration by reducing mitochondrial membrane potential and increasing reactive oxygen species, forcing cells toward glycolytic metabolism [8]. These PPARγ-independent mechanisms significantly expand this compound's research applications beyond conventional PPARγ-focused studies.
The following diagram illustrates the key molecular pathways modulated by this compound in cancer cells:
Figure 1: Comprehensive signaling pathways modulated by this compound in cancer cell lines. PPARγ-dependent and independent pathways contribute to the overall anti-cancer effects.
This compound has demonstrated activity across diverse cancer cell lines, with varying sensitivity and mechanism emphasis depending on the model system. Breast cancer cell lines (T47D, MDA-MB-231, MDA-MB-468) have shown particular sensitivity to this compound's anti-proliferative effects, with studies reporting micromolar IC₅₀ values and responses in both hormone-dependent and triple-negative models [9] [7] [8]. In prostate cancer models (PC-3, C4-2, LNCaP, DU145), this compound consistently inhibits proliferation, induces apoptosis, and suppresses invasion through both PPARγ-dependent and independent mechanisms [3] [6] [5]. Additional responsive models include colon cancer (HCT116) [8], gastric cancer [7], and uveal melanoma cells with GNAQ mutations [4].
When selecting cell lines for this compound studies, researchers should consider the molecular context most relevant to their research questions. For investigating PPARγ-independent c-Myc degradation, prostate cancer lines (C4-2, PC-3) are well-characterized [3] [5]. For mitochondrial effects, breast cancer lines (T47D) show robust responses [8]. For invasion and migration studies, prostate PC-3 cells have established protocols [6]. Importantly, context-dependent effects have been reported, with one study noting this compound stimulated growth in renal proximal tubule cells [10], highlighting the importance of appropriate model selection and control experiments.
Table 2: Experimental Parameters for this compound in Cancer Cell Studies
| Experiment Type | Effective Concentration Range | Treatment Duration | Key Assay Endpoints | Notes & Considerations |
|---|---|---|---|---|
| Anti-proliferation | 7.5-45 μM [3] [5] | 3-6 days | Cell counting, MTT assay, SRB assay | Time- and dose-dependent response; Significant effects typically at ≥15 μM |
| Cell Cycle Analysis | 15-45 μM [3] [5] | 24-72 hours | Flow cytometry (PI staining) | G0/G1 arrest prominent; Sub-G0 population indicates apoptosis |
| Apoptosis Detection | 15-45 μM [3] [5] | 24-72 hours | DNA fragmentation ELISA, Annexin V staining | Significant increases detectable within 24-48 hours |
| Migration/Invasion | 1-40 μM [6] | 24-30 hours | Wound healing, Transwell/Matrigel assay | Dose-dependent inhibition; PPARγ antagonist reversible |
| Metabolic Studies | 20-40 μM [8] | 1-24 hours | 18F-FDG uptake, lactate production, oxygen consumption | Acute effects (1h) on metabolism; Delayed anti-proliferation |
| Gene/Protein Expression | 15-45 μM [3] [6] [5] | 6-48 hours | qRT-PCR, Western blotting | c-Myc reduction within 24h; E-cadherin/GPx3 induction |
This compound should be prepared as concentrated stock solutions in ethanol or DMSO, with final solvent concentrations not exceeding 0.25% to maintain cell viability [6]. For acute metabolic studies, effects can be observed within 1 hour of treatment [8], while anti-proliferative and pro-apoptotic effects typically require 24-72 hours [3] [5]. Optimal results for invasion assays are achieved with 24-30 hour treatments [6]. Researchers should include appropriate controls including vehicle controls (equivalent solvent concentration), positive controls for specific assays, and in mechanism studies, PPARγ antagonists (GW9662, 10 μM) [6] or comparisons with other TZDs (rosiglitazone, pioglitazone) to distinguish PPARγ-dependent and independent effects [3] [4].
Principle: This protocol measures this compound's effect on cancer cell proliferation and viability using MTT assay, which assesses metabolic activity of viable cells.
Materials:
Procedure:
Technical Notes:
Principle: This protocol evaluates this compound's ability to inhibit cancer cell migration (wound healing assay) and invasion through extracellular matrix (Transwell/Matrigel assay).
Materials:
Wound Healing Assay Procedure:
Transwell Invasion Assay Procedure:
Technical Notes:
Principle: This protocol measures this compound-induced changes in glucose metabolism using 18F-FDG uptake, lactate production, and oxygen consumption rate (OCR).
Materials:
18F-FDG Uptake Procedure:
Lactate Production Assay:
Oxygen Consumption Rate (OCR) Measurement:
Technical Notes:
This compound treatment should produce dose-dependent inhibition of proliferation across most cancer cell lines, with IC₅₀ values typically in the 15-30 μM range [3] [5]. Cell cycle analysis should reveal G0/G1 phase arrest and increased sub-G0 population indicating apoptosis [3]. Migration and invasion assays should show significant reduction in wound closure and Matrigel penetration at concentrations ≥10 μM [6]. Metabolic studies should demonstrate increased 18F-FDG uptake and lactate production coupled with decreased mitochondrial respiration [8]. Molecular analyses should confirm reduced c-Myc expression (PPARγ-independent) and context-dependent changes in E-cadherin, GPx3, and other targets.
The following workflow diagram illustrates the decision process for mechanistic follow-up experiments based on initial screening results:
Figure 2: Decision workflow for mechanistic investigation based on initial this compound screening results
This compound is strictly for research use only and not for human or veterinary applications due to its known hepatotoxicity [1] [2]. Researchers should adhere to all institutional safety protocols for chemical handling, including:
All experiments involving radioactive materials (e.g., 18F-FDG uptake assays) must comply with institutional radiation safety protocols and licensing requirements.
This compound remains a valuable research tool for investigating cancer pathways, particularly due to its unique PPARγ-independent mechanisms not shared by other thiazolidinediones. Its diverse effects on c-Myc stability, G protein signaling, mitochondrial function, and metabolic reprogramming make it particularly useful for studying these processes in isolation or combination. By following the standardized protocols and interpretation guidelines presented in this document, researchers can enhance the reproducibility and translational relevance of their studies exploring this compound's anti-cancer mechanisms.
This compound, a thiazolidinedione-class medication originally developed for type 2 diabetes, was withdrawn from clinical use in 2000 due to idiosyncratic hepatotoxicity but has emerged as a valuable research tool for investigating anti-inflammatory pathways and immune modulation. Unlike other thiazolidinediones (rosiglitazone and pioglitazone), this compound possesses unique molecular properties that enable diverse research applications beyond its conventional PPARγ-mediated effects. The drug contains an α-tocopheroyl moiety, giving it potent antioxidant capabilities similar to vitamin E, which contributes significantly to its anti-inflammatory profile [1] [2]. Recent research has revealed that this compound exhibits direct G protein inhibition and immunomodulatory properties independent of its PPARγ activation, expanding its potential research applications in inflammation, cancer biology, and immune-mediated diseases [3] [2].
The primary anti-inflammatory mechanism of this compound involves activation of peroxisome proliferator-activated receptors (PPARs), particularly with strong affinity for PPARγ and weaker binding to PPARα [1]. Upon activation, PPARγ forms a heterodimer with the retinoid X receptor and binds to peroxisome proliferator response elements (PPREs), regulating transcription of genes involved in glucose metabolism, lipid homeostasis, and inflammatory responses [4]. This nuclear receptor activation leads to reduced expression of pro-inflammatory cytokines including TNF-α, IL-6, and IL-1β while enhancing anti-inflammatory pathways [1]. Additionally, this compound use is associated with a marked decrease in nuclear factor kappa-B (NF-κB) activity and a concomitant increase in its inhibitor (IκB), providing a molecular explanation for its anti-inflammatory effects observed in research settings [5] [1].
Table 1: Summary of this compound's Research Applications and Experimental Evidence
| Research Area | Key Findings | Experimental Models | Significance |
|---|---|---|---|
| Gαq Inhibition | Directly binds Gαq and stabilizes inactive GDP-complex (IC~50~ ≈ 31.7 μM); inhibits nucleotide exchange [3] | MIN6 mouse insulinoma cells; MEL92.1 uveal melanoma cells [3] | Potential research applications in Gαq-driven diseases; lead compound for novel Gαq inhibitors |
| Immune-Mediated Hepatotoxicity | Suppresses IL-12 expression in macrophages/DCs; induces neutrophil adhesion to hepatocytes [6] [7] | Individual-centric spheroids; Liver-immune-MPS [6] [7] | Model for idiosyncratic DILI; tool for immune-inflammatory responses |
| Cancer Research | Inhibits proliferation of GNAQ-Q209L uveal melanoma cells [3] | MEL92.1 (GNAQ-Q209L) vs. SK-MEL-28 (BRAF-V600E) cells [3] | Selective anti-proliferative effects in Gαq-mutant cells |
| Metabolic Studies | Inhibits insulin secretion and Ca^2+ mobilization via M3 receptor [3] | MIN6 cells; insulin secretion assays [3] | Tool for studying Gq-coupled receptor signaling in metabolism |
Recent investigations have uncovered a novel molecular target for this compound independent of PPAR activation. Research demonstrates that this compound directly inhibits Gαq protein signaling by binding to its inactive GDP-bound form and stabilizing it against activation, with remarkable specificity compared to related thiazolidinediones [3]. This Gαq inhibition has particular relevance for researching uveal melanoma and Sturge-Weber syndrome, both driven by constitutive Gαq signaling mutations [3]. The discovery of this off-target effect positions this compound as a valuable tool for delineating Gq-mediated signaling pathways in various disease models and developing more specific Gαq inhibitors with improved bioavailability profiles.
The immunomodulatory properties of this compound have been elucidated through advanced microphysiological systems that recapitulate human immune responses. Studies using liver-immune-microphysiological systems (LIMPS) demonstrate that this compound promotes neutrophil adhesion to hepatocytes and enhances crosstalk between macrophages and neutrophils at clinically relevant concentrations [7]. Furthermore, individual-centric spheroid models reveal that this compound suppresses IL-12 expression in macrophages and dendritic cells, creating an immune microenvironment conducive to hepatotoxicity in susceptible individuals [6]. These findings enable researchers to utilize this compound as a probe for investigating idiosyncratic drug reactions and immune-mediated inflammatory responses in sophisticated model systems that better mimic human physiology.
Table 2: Quantitative Profiling of this compound's Effects Across Experimental Systems
| Parameter | Effect of this compound | Experimental Context | Comparative Drugs |
|---|---|---|---|
| Gαq Inhibition | IC~50~ ≈ 31.7 μM [3] | GTPγS binding assay [3] | Rosiglitazone, Pioglitazone (no effect) [3] |
| Cytokine Modulation | Suppressed IL-12 expression [6] | Individual-centric spheroids (44-year-old male) [6] | Rescue with recombinant IL-12 [6] |
| Cell Viability | Inhibited proliferation (GNAQ-Q209L cells) [3] | Uveal melanoma cells [3] | No effect on BRAF-V600E cells [3] |
| Hepatotoxicity | Induced at clinical concentrations (C~max~ = 6.39 μM) [7] | Liver-immune-MPS [7] | No hepatotoxicity with rosiglitazone/pioglitazone [7] |
The following protocol outlines the procedure for evaluating this compound-mediated Gαq inhibition using GTPγS binding assays, based on methodology from [3]. This assay measures the nucleotide exchange activity of Gαq in the presence of this compound, quantifying its inhibitory potency through radioactive labeling techniques.
Materials Required:
Procedure:
Technical Notes:
This protocol details the construction and application of a versatile Liver-Immune-Microphysiological System (LIMPS) for assessing immune-mediated hepatotoxicity of this compound, adapted from [7]. This advanced 3D culture model incorporates multiple immune cell types to recapitulate the inflammatory microenvironment of the human liver, enabling detection of this compound-induced hepatotoxicity not observed in conventional monolayer cultures.
Materials Required:
Procedure:
Technical Notes:
This protocol describes the generation of individual-centric spheroid models for investigating this compound-mediated idiosyncratic drug-induced liver injury (iDILI), based on methodology from [6]. This innovative approach incorporates autologous immune cells educated in personalized culture media, enabling assessment of individual-specific responses to this compound that may explain its idiosyncratic hepatotoxicity.
Materials Required:
Procedure:
Technical Notes:
When working with this compound in research settings, specific safety protocols must be implemented due to its known hepatotoxicity profile. All experiments should include rigorous controls with contemporary thiazolidinediones (rosiglitazone, pioglitazone) that lack the hepatotoxic potential at equivalent therapeutic concentrations [7]. Researchers should implement multiple viability assays to distinguish direct cytotoxicity from immune-mediated effects, as this compound's hepatotoxicity manifests primarily through immune mechanisms in susceptible individuals [6] [7]. For in vitro systems, clinical relevance should be maintained by using concentrations based on the established human Cmax (6.39 μM), with typical experimental ranges from 0.1× to 100× this value [6].
The idiosyncratic nature of this compound hepatotoxicity necessitates careful experimental design. Studies should incorporate multiple donor sources for primary cells or individualized models to capture the population variability in susceptibility [6]. Researchers should monitor for IL-12 suppression as a potential biomarker of this compound-mediated iDILI risk, as this has been identified as a key mechanistic event in susceptible individuals [6]. For rescue experiments, recombinant IL-12 can be applied concurrently with this compound to confirm mechanistic involvement, typically at concentrations ranging from 10-1000 ng/mL [6].
Quantitative Interpretation: For Gαq inhibition assays, calculate IC₅₀ values using non-linear regression of concentration-response data. This compound typically demonstrates IC₅₀ ≈ 31.7 μM for Gαq nucleotide exchange inhibition [3]. In viability assays, normalize all data to vehicle-treated controls (100% viability) and determine significant toxicity thresholds as >30% reduction in viability compared to control thiazolidinediones [7].
Technical Troubleshooting:
Validation Experiments: Confirm direct target engagement for Gαq inhibition using thermal shift assays that measure protein stabilization [3]. For immune-mediated effects, validate findings through cytokine supplementation (IL-12 rescue) or neutralization experiments to establish mechanistic causality [6].
This compound remains a valuable research tool for investigating anti-inflammatory pathways, G protein signaling, and immune-mediated toxicity mechanisms, despite its withdrawal from clinical use. Its unique multimodal activity—spanning PPARγ activation, Gαq inhibition, and immunomodulation—provides researchers with a versatile compound for probing complex biological systems. The experimental protocols outlined herein enable comprehensive investigation of these diverse mechanisms using contemporary in vitro models that better recapitulate human physiology than traditional systems.
Future research applications of this compound will likely focus on its repurposing as a scaffold for developing novel Gαq inhibitors with improved bioavailability and reduced toxicity profiles [3]. Additionally, the compound serves as an important tool for validating microphysiological systems that incorporate immune components, advancing the development of more predictive preclinical safety assessment platforms [6] [7]. As research continues to elucidate the molecular basis for individual susceptibility to this compound's adverse effects, this compound may also contribute to the emerging field of personalized toxicology and individual-specific risk assessment for drug candidates.
Drug-induced liver injury (DILI) represents a significant challenge in pharmaceutical development and clinical practice, serving as the most common cause of acute liver failure in Western countries and a leading reason for drug failure in clinical trials and post-market withdrawals [1]. DILI accounts for approximately 13% of safety-related failures in clinical trials and 18-21% of market withdrawals due to toxicity concerns [1]. The multifactorial nature of DILI, involving complex interactions between drug metabolism, immune responses, and individual patient susceptibility, has rendered traditional preclinical models inadequate for accurate prediction of human-relevant hepatotoxicity.
This compound (Rezulin), a peroxisome proliferator-activated receptor gamma (PPARγ) agonist approved for type 2 diabetes in 1997, was withdrawn from the U.S. market in 2000 after causing at least 89 cases of acute liver failure, resulting in 78 deaths or liver transplants [1] [2]. Despite passing conventional animal toxicity studies, this compound demonstrated idiosyncratic hepatotoxicity that emerged only after widespread clinical use, with an incidence of less than 0.005% but devastating severity [2]. This discrepancy between preclinical safety assessment and clinical outcomes highlights the critical limitations of traditional models and establishes this compound as a benchmark compound for evaluating advanced in vitro systems for DILI prediction [3].
Table 1: Classification of Drug-Induced Liver Injury
| DILI Type | Characteristics | Onset | Dose Dependency | Examples |
|---|---|---|---|---|
| Intrinsic DILI | Predictable, direct hepatocyte damage | Rapid (days) | Yes | Acetaminophen |
| Idiosyncratic DILI (iDILI) | Unpredictable, host-dependent factors | Delayed (weeks-months) | No | This compound, Amoxicillin-clavulanate |
| Immune-Mediated DILI (imDILI) | Adaptive immune response involvement | Variable | No | This compound, Diclofenac |
Table 2: this compound Clinical Profile and Hepatotoxicity
| Parameter | Details |
|---|---|
| Therapeutic Class | Thiazolidinedione, PPARγ agonist |
| Approval Year | 1997 (U.S.) |
| Withdrawal Year | 2000 (U.S.) |
| Time to Onset | Up to 3 years in some cases |
| Reported Severe Hepatotoxicity | 94 cases of liver failure |
| Fatality/Transplant Rate | 78 patients |
| Animal Model Sensitivity | Poor detection in preclinical studies |
Traditional 2D hepatocyte models and animal studies have demonstrated poor predictive value for this compound-induced hepatotoxicity. Animal tests showed only 33-55% concordance with human DILI, failing to detect this compound's hepatotoxic potential prior to clinical use [1]. Similarly, conventional 2D hepatocyte cultures lack metabolic functionality, immune component interactions, and long-term stability necessary to recapitulate the complex mechanisms underlying this compound toxicity [4]. These limitations have driven the development of more physiologically relevant complex in vitro models (CIVMs) that incorporate human-relevant cell types, microenvironmental cues, and functional readouts.
Advanced CIVMs address several critical aspects of this compound-induced hepatotoxicity that conventional models cannot replicate:
Table 3: Comparison of Advanced CIVMs for this compound Hepatotoxicity Assessment
| Model Type | Key Components | Advantages | This compound-Specific Applications |
|---|---|---|---|
| Liver-Immune-MPS [2] | HepG2, THP-1, dHL-60, NK-92 | Dynamic immune-hepatocyte crosstalk, flow simulation | Neutrophil adhesion, macrophage activation, clinically relevant concentrations |
| Individual-Centric Spheroids [6] | Primary hepatocytes, HSCs, monocyte-derived macrophages, dendritic cells | Donor-specific immune responses, autologous cell interactions | IL-12-mediated mechanisms, personalized risk assessment |
| Co-culture Spheroids [7] | Huh-7, THP-1 | Simplified immune component, enhanced sensitivity | Pro-inflammatory gene expression, comparative safety (vs. rosiglitazone) |
| Multi-organ Systems [8] | Liver spheroids, brain organoids | Systemic toxicity assessment, organ-organ interactions | Neurotoxicity potential, metabolite-mediated effects |
The following diagram illustrates the complete experimental workflow for the Liver-Immune-MPS model:
Diagram 1: Experimental workflow for Liver-Immune-Microphysiological System (LIMPS)
Table 4: Key Analytical Endpoints for this compound Hepatotoxicity Assessment
| Endpoint Category | Specific Assays | Expected this compound Effect | Significance |
|---|---|---|---|
| Cell Viability | ATP content, LDH release, caspase-3/7 activity | Dose-dependent decrease; donor-dependent IC50 | Primary toxicity indicator |
| Metabolic Function | Albumin ELISA, urea assay, CYP3A4 activity | Decreased albumin/urea production; altered CYP activity | Hepatocyte functionality |
| Immune Activation | TNF-α, IL-6, IL-1β, IL-12 ELISA | 3-10 fold increase in pro-inflammatory cytokines | Immune-mediated toxicity mechanism |
| Oxidative Stress | GSH/GSSG ratio, HMOX1 expression, ROS detection | GSH depletion, HMOX1 induction | Reactive metabolite formation |
| Gene Expression | RNA-seq, qPCR for DMEs, stress genes | CYP3A4 induction, immune signaling alteration | Mechanistic insights |
Table 5: Troubleshooting Guide for this compound Hepatotoxicity Models
| Problem | Potential Causes | Solutions |
|---|---|---|
| Poor hepatocyte function | Inadequate differentiation, suboptimal culture conditions | Incorporate 3D extracellular matrix (Matrigel), optimize oxygen tension (5-13%) |
| Limited this compound toxicity | Insufficient bioactivation, inadequate immune component | Pre-treat with cytokine mix (IL-6, TNF-α), ensure functional CYP3A4 expression |
| High donor-to-donor variability | Genetic polymorphisms, health status differences | Increase donor replicates (n≥5), pre-screen for CYP polymorphisms |
| Rapid loss of immune cell viability | Shear stress, inadequate activation | Reduce flow rate during immune cell introduction, add survival cytokines (GM-CSF, M-CSF) |
| Inconsistent spheroid formation | Cell aggregation issues, improper centrifugation | Optimize cell concentration, use specialized spheroid formation plates |
Advanced CIVMs have demonstrated superior predictive performance for this compound-induced hepatotoxicity compared to traditional models. Liver-on-Chip models achieved 87% sensitivity and 100% specificity in predicting clinical DILI, successfully identifying this compound toxicity that was missed by animal studies [9]. The incorporation of immune components significantly increases sensitivity for detecting this compound cytotoxicity, with co-culture models showing enhanced response compared to hepatocyte-only systems [7].
Individual-centric models enable identification of patient-specific susceptibility factors through donor-matched hepatocyte and immune cell systems. Research has revealed that IL-12 suppression represents a key mechanism in this compound-induced iDILI for specific donor subsets, demonstrating how these models can uncover personalized risk biomarkers [6]. This approach facilitates development of polygenicity-in-a-dish strategies that could eventually enable pre-clinical identification of at-risk patient populations.
The following diagram illustrates the key mechanisms of this compound-induced hepatotoxicity identified using advanced CIVMs:
Diagram 2: Mechanisms of this compound-induced hepatotoxicity identified through CIVMs
Advanced in vitro models for this compound-induced hepatotoxicity represent a paradigm shift in preclinical safety assessment, addressing critical limitations of conventional animal tests and 2D cultures. The integration of relevant human biology, including immune components, physiological flow, and donor diversity, enables more accurate recapitulation of the complex mechanisms underlying idiosyncratic DILI. These systems now achieve predictive accuracies exceeding 85% for human-relevant hepatotoxicity, demonstrating their potential to transform drug safety assessment [9].
Future developments should focus on increasing throughput, standardizing protocols, and incorporating genetic diversity through biobank-derived cells from extensive donor populations. Additionally, integration of multi-organ interactions will provide insights into systemic toxicity manifestations [8]. As these technologies continue to mature, they offer the promise of earlier identification of problematic compounds like this compound, potentially preventing dangerous clinical outcomes and expensive late-stage drug failures.
The following sections provide detailed methodologies for key experiments used to investigate PPARγ activation by troglitazone.
This protocol is used to confirm that this compound's effects are mediated through PPARγ activation.
This compound can induce autophagy flux, which can be measured by tracking the conversion of LC3 and the degradation of p62.
These assays measure the downstream functional consequences of PPARγ activation in specific research models.
A. Sensitization to TRAIL-Induced Apoptosis in Cancer Cells
B. Neuroprotection Against Prion Peptide Toxicity
C. Cell Cycle Arrest in Oral Cancer Cells
The table below summarizes key experimental findings from the literature.
| Assay Type | Cell Line / Model | This compound Concentration | Exposure Time | Key Findings | Source |
|---|---|---|---|---|---|
| PPARγ Activation | A549 (lung cancer) | 1, 2, 4 µM | 12 h | Increased PPARγ expression (dose-dependent); blocked by GW9662. | [1] [2] |
| Autophagy Flux | A549 (lung cancer) | 1, 2, 4 µM | 12 h | ↑ LC3-II/GAPDH ratio; ↓ p62 protein levels. | [1] [2] |
| TRAIL Sensitization | A549, Calu-3, HCC-15 (lung cancer) | 1, 2, 4 µM | 12 h pre-TRAIL | Significant reduction in cell viability vs. TRAIL alone. | [1] [2] |
| Neuroprotection | SK-N-SH (neuronal) | 20, 40, 80 µM | 12 h | Protected against PrP (106-126)-induced cytotoxicity; effect blocked by GW9662. | [3] |
| Cell Cycle Analysis | CA9-22, HSC-4 (oral SCC) | 10, 50, 100 µM | 48 h | Increased G1 phase population (from ~50% to ~70%); decreased S/G2 phases. | [4] |
| Antiproliferative | CA9-22, HSC-4 (oral SCC) | 10, 50, 100 µM | 72 h | Significant suppression of cell growth; no induction of apoptosis. | [4] |
The following diagram illustrates the primary signaling pathway through which this compound activates PPARγ and its downstream cellular effects, integrating both established and alternative mechanisms.
Troglitazone represents a pivotal compound in the history of diabetes pharmacotherapy as the first thiazolidinedione (TZD) class medication approved for type 2 diabetes treatment. Initially approved in the United States in 1997, this compound functioned as an insulin sensitizer that demonstrated significant efficacy in improving glycemic control through novel mechanisms distinct from existing therapies [1] [2]. Its introduction marked an important advancement in targeting insulin resistance, a fundamental pathophysiological defect in type 2 diabetes. The drug showed particular promise in the Diabetes Prevention Program (DPP), a landmark randomized clinical trial investigating prevention of type 2 diabetes in high-risk individuals [1]. During its brief therapeutic application, this compound was found to substantially reduce diabetes incidence by 56% compared to placebo, outperforming metformin which showed a 31% reduction during the same period [1].
Despite its promising efficacy, this compound was withdrawn from clinical use in 2000 due to rare but severe idiosyncratic hepatotoxicity that resulted in liver failure requiring transplantation and, in some cases, death [3] [4]. This withdrawal, however, did not diminish scientific interest in the compound but rather transformed it into a valuable research tool for investigating both the mechanisms of insulin sensitization and drug-induced liver injury (DILI). Recent research has uncovered that this compound possesses unique molecular properties distinct from other thiazolidinediones, including direct inhibition of Gαq signaling—a mechanism that may underlie both its therapeutic effects and its toxicity profile [5] [6]. This combination of historical significance, demonstrated efficacy, and complex safety profile makes this compound an important compound for diabetes research protocols today, particularly as researchers seek to develop safer insulin-sensitizing therapies and understand mechanisms of drug hepatotoxicity.
This compound exhibits a dual mechanism of action that distinguishes it from other thiazolidinediones, comprising both shared class effects and unique molecular interactions. Like other TZDs, this compound functions as a peroxisome proliferator-activated receptor gamma (PPARγ) agonist, activating this nuclear receptor to modulate gene expression involved in glucose and lipid metabolism [2]. This PPARγ activation enhances insulin sensitivity in peripheral tissues, particularly adipose tissue, muscle, and liver, leading to improved glucose uptake and utilization. The insulin-sensitizing effects of this compound manifest clinically as reduced fasting insulin and glucose levels, with studies demonstrating that these effects progressively increase over time, reaching maximal action approximately 12 weeks after treatment initiation [2].
Recent research has revealed that this compound possesses a unique secondary mechanism not shared by its analogs rosiglitazone and pioglitazone: direct inhibition of the heterotrimeric G protein Gαq [5] [6]. Through sophisticated in silico docking studies and experimental validation, this compound was found to bind directly to Gαq at the same site as the natural inhibitors YM-254890 and FR900359, stabilizing the inactive GDP-bound conformation and preventing GTP exchange [5]. This inhibition occurs with an IC50 of approximately 31.7 μM and demonstrates notable specificity, with minimal effects on Gi1 and Gs proteins and no inhibition of G13 [5]. The inhibition of Gαq signaling has profound implications for cellular processes, as demonstrated in MIN6 mouse insulinoma cells where this compound suppressed Ca²⁺ mobilization, extracellular regulated protein kinase phosphorylation, and insulin secretion stimulated by Gq-coupled M3 muscarinic receptors [5]. This unique Gαq inhibitory activity positions this compound as a valuable scaffold for developing novel small-molecule Gαq inhibitors with potential applications beyond diabetes, including in conditions driven by constitutive Gαq signaling such as uveal melanoma and Sturge-Weber syndrome [5] [6].
Table 1: Comparative Mechanisms of Thiazolidinediones
| Compound | PPARγ Activation | Gαq Inhibition | Clinical Status | Key Distinguishing Features |
|---|---|---|---|---|
| This compound | Yes | Yes (IC50 ~31.7 μM) | Withdrawn | Dual PPARγ/Gαq inhibition; associated with hepatotoxicity |
| Rosiglitazone | Yes | No | Restricted use | PPARγ selective; cardiovascular concerns |
| Pioglitazone | Yes | No | Available | PPARγ selective; associated with bladder cancer risk |
The following diagram illustrates this compound's dual mechanisms of action and their downstream effects:
The Diabetes Prevention Program (DPP) provided compelling evidence for this compound's efficacy in diabetes prevention, despite the early discontinuation of the this compound arm due to hepatotoxicity concerns [1]. During the relatively brief mean exposure period of 0.9 years (range 0.5-1.5 years), this compound demonstrated remarkable efficacy in reducing diabetes incidence among high-risk individuals. The diabetes incidence rate was 3.0 cases per 100 person-years in the this compound group, compared to 12.0, 6.7, and 5.1 cases per 100 person-years in the placebo, metformin, and intensive lifestyle intervention (ILS) groups, respectively [1]. This represented a 75% reduction in diabetes incidence compared to placebo, significantly outperforming metformin (50% reduction) during the active treatment period.
The mechanisms underlying this robust protective effect were elucidated through detailed metabolic assessments. This compound's efficacy derived primarily from enhanced insulin sensitivity with concomitant maintenance of insulin secretion [1]. Specifically, this compound treatment resulted in significant improvements in insulin sensitivity indices compared to other interventions. The insulin sensitivity index (ISI) increased from a baseline median of 12.3 to 19.9 after one year of this compound treatment, compared to more modest improvements in the metformin (12.0 to 15.4) and ILS (12.5 to 17.0) groups [1]. Unlike its pronounced effects on insulin sensitivity, this compound did not significantly alter insulin secretion parameters as measured by the corrected insulin response (CIR) and insulin-to-glucose ratio (IGR) [1]. This pattern suggests that this compound's primary mechanism for diabetes prevention involves ameliorating peripheral insulin resistance rather than enhancing beta-cell function.
The hepatotoxicity profile of this compound represents a critical aspect of its pharmacology and continues to be an active area of research. Idiosyncratic drug-induced liver injury (iDILI) caused by this compound is rare and unpredictable, occurring independently of dose and duration of administration [3]. Recent research using innovative individual-centric spheroid models has provided new insights into the mechanisms underlying this compound hepatotoxicity. These models, which incorporate hepatocytes, hepatic stellate cells, and autologous immune cells (macrophages and dendritic cells) under physiological conditions, have revealed that this compound-mediated iDILI risk is associated with suppression of IL-12 expression by autologous macrophages and dendritic cells [3]. This mechanism was demonstrated in spheroids from a 44-year-old male donor, where this compound treatment suppressed IL-12 expression, and concomitant administration of recombinant IL-12 rescued the iDILI phenotype [3]. This finding was subsequently confirmed in another case from a 31-year-old female, suggesting that IL-12 suppression may be a driver of this compound-mediated iDILI in susceptible individuals.
Systematic comparisons of this compound with its safer analog rosiglitazone have revealed important differences in their off-target activities. Analysis of the US EPA ToxCast database demonstrated that this compound was active in 129 in vitro assays, more than twice the number for rosiglitazone (60 assays), indicating a much broader off-target activity profile that may contribute to its hepatotoxicity [4]. This mechanistic difference is further reflected in pharmacovigilance data from WHO Vigibase, which showed an eightfold difference in fatalities and a fivefold difference in both all adverse events and liver-related adverse events for this compound compared to rosiglitazone [4].
Table 2: Quantitative Metabolic Effects of this compound in the Diabetes Prevention Program
| Parameter | Baseline Median | 1-Year Median | Absolute Change | Relative Change | Statistical Comparison |
|---|---|---|---|---|---|
| Fasting Insulin (pmol/L) | 132 | 90 | -42 | -31.8% | P < 0.01 vs. placebo |
| 30-min Insulin (pmol/L) | 498 | 402 | -96 | -19.3% | P < 0.01 vs. placebo |
| Insulin Sensitivity (ISI) | 12.3 | 19.9 | +7.6 | +61.8% | P < 0.01 vs. placebo and metformin |
| 1/Fasting Insulin | 7.58 | 11.11 | +3.53 | +46.6% | P < 0.01 vs. placebo |
| CIR | 9.58 | 10.15 | +0.57 | +5.9% | Not significant |
The Gαq inhibitory activity of this compound can be evaluated through a series of well-established biochemical and cellular assays. The following protocol outlines key methodologies for characterizing this unique property:
G Protein GTPγS Binding Assay
G Protein Thermal Stability Assay
Cellular Gq Signaling Assay
The following protocol describes the use of advanced spheroid models to assess this compound-induced hepatotoxicity:
Educated Spheroid Preparation
Drug Treatment and Viability Assessment
Mechanistic Evaluation
The experimental workflow for these key protocols is summarized below:
This compound serves as a valuable research tool with multiple applications in contemporary diabetes and pharmacological research:
Mechanistic Studies of Insulin Sensitization: this compound provides a reference compound for investigating PPARγ-independent mechanisms of insulin sensitization, particularly through its Gαq inhibitory activity [5]. Researchers can employ this compound as a positive control in experiments designed to dissect the relative contributions of PPARγ activation versus Gαq inhibition to overall insulin-sensitizing effects.
Gαq Pathway Research: The unique Gαq inhibitory activity of this compound makes it a promising lead compound for developing novel small-molecule Gαq inhibitors with potential applications beyond diabetes, including in uveal melanoma and Sturge-Weber syndrome driven by constitutive Gαq signaling [5] [6]. Its relatively small molecular weight (441 Da) and established chemical structure provide advantages over larger depsipeptide inhibitors like FR900359 and YM-254890 in terms of bioavailability and synthetic accessibility.
iDILI Mechanistic Research: this compound serves as a paradigm compound for studying idiosyncratic drug-induced liver injury, particularly using advanced individual-centric models that incorporate immune components [3]. Researchers can utilize this compound to develop and validate new preclinical models for predicting hepatotoxicity risk, with a focus on understanding the interplay between drug metabolism and immune-mediated toxicity.
When incorporating this compound into research protocols, investigators should adhere to the following safety guidelines:
Concentration Considerations: For cellular experiments, this compound concentrations should be carefully justified based on scientific objectives. While Gαq inhibition requires relatively high concentrations (IC50 ~31.7 μM), PPARγ-mediated effects typically occur at lower concentrations [5]. Researchers should aim to use the lowest effective concentrations to minimize non-specific effects and potential cytotoxicity.
Hepatotoxicity Monitoring: In extended-duration cultures or animal studies, implement appropriate monitoring for signs of hepatotoxicity, including regular assessment of liver enzymes (ALT, AST) and histopathological evaluation of liver tissue when possible [4]. Consider incorporating this compound's safer analogs (rosiglitazone, pioglitazone) as controls to distinguish class effects from this compound-specific toxicity.
Individual Variability Considerations: When using primary cells or engineered tissues, incorporate cells from multiple donors to account for individual variability in this compound response and toxicity susceptibility [3]. The individual-centric spheroid model demonstrates that this compound-mediated iDILI risk varies significantly between donors, highlighting the importance of considering population diversity in research design.
This compound represents a compound of significant historical and contemporary research interest, embodying both the promise of targeted insulin sensitization and the challenges of drug safety prediction. The dual mechanisms of PPARγ activation and Gαq inhibition distinguish this compound from other thiazolidinediones and provide unique opportunities for mechanistic research [5] [6]. The robust efficacy demonstrated in the Diabetes Prevention Program, with a 75% reduction in diabetes incidence during active treatment, continues to make this compound a benchmark for diabetes prevention strategies [1].
Future research directions should focus on several key areas. First, structure-activity relationship studies could identify this compound analogs that retain Gαq inhibitory activity without associated hepatotoxicity, potentially leading to novel therapeutic agents for conditions driven by constitutive Gαq signaling [5]. Second, advanced individual-centric models should be further developed to predict iDILI risk earlier in drug development, potentially preventing future drug withdrawals [3] [4]. Finally, the combination of this compound's established clinical efficacy and newly discovered mechanisms suggests that drug repurposing approaches may identify specific patient populations or clinical contexts where this compound's benefits outweigh its risks, particularly with appropriate monitoring.
This compound, originally developed as a peroxisome proliferator-activated receptor gamma (PPARγ) agonist for diabetes treatment, has emerged as a significant compound in cancer research due to its pleiotropic effects on cellular signaling pathways. Beyond its metabolic actions, this compound demonstrates potent anti-cancer properties through mechanisms involving inhibition of focal adhesion kinase (FAK) phosphorylation and disruption of focal adhesion assembly. Focal adhesions are critical structural complexes that mediate connections between intracellular actin cytoskeleton and extracellular matrix, playing essential roles in cell migration, proliferation, and survival. The discovery that this compound directly binds and inhibits the heterotrimeric G protein Gαq has revealed novel signaling mechanisms that impact focal adhesion dynamics, providing new therapeutic avenues for investigation [1] [2].
For cancer researchers and drug development professionals, understanding this compound's effects on focal adhesion assembly offers valuable insights into targeting metastatic processes. Malignant cells characteristically exhibit enhanced migratory and invasive capabilities driven by dysregulated focal adhesion turnover. This compound's ability to inhibit FAK phosphorylation and focal adhesion assembly directly impacts cellular mechanotransduction pathways, potentially disrupting the biomechanical signaling that cancer cells exploit for invasion and metastasis. This application note provides comprehensive experimental protocols and analytical frameworks for investigating this compound-mediated focal adhesion disruption, supported by quantitative data and signaling pathway visualizations [3] [2].
Direct Gαq binding: this compound binds directly to the inactive Gαq-GDP complex, stabilizing it and preventing GTP exchange, thereby inhibiting downstream signaling. This mechanism differs from other thiazolidinediones (rosiglitazone, pioglitazone) which show no significant Gαq inhibition [1].
Specificity profile: this compound demonstrates selective inhibition for Gαq (IC50 ~31.7 μM) with modest effects on Gi1 and Gs, and no inhibition of G13. This selectivity profile enables targeted disruption of Gαq-mediated signaling pathways without broadly affecting all G protein signaling cascades [1].
Calcium signaling disruption: Through Gαq inhibition, this compound effectively blocks calcium mobilization stimulated by Gq-coupled receptors such as the M3 muscarinic cholinergic receptor, subsequently impacting downstream effectors including extracellular regulated protein kinase (ERK) phosphorylation and insulin secretion [1].
FAK phosphorylation inhibition: this compound significantly reduces phosphorylation events at key FAK residues, including the autophosphorylation site Y397, which serves as a docking site for Src family kinases and other signaling molecules essential for focal adhesion assembly and maturation [2].
Cytoskeletal disruption: By interfering with FAK activation, this compound disrupts the organized actin cytoskeleton, impairing stress fiber formation and focal adhesion complex stability. This effect compromises cellular adhesion, spreading, and migration—processes critical for cancer metastasis [2] [4].
Integrin signaling interference: this compound impacts integrin-mediated signaling pathways by reducing FAK activation downstream of integrin clustering, thereby interfering with the formation of mature focal adhesions and subsequent activation of survival and proliferation pathways [4].
The molecular mechanisms of this compound involve extensive signaling pathway crosstalk. Gαq inhibition intersects with multiple oncogenic signaling cascades:
MAPK pathway modulation: this compound affects ERK phosphorylation through both Gαq-dependent and independent mechanisms, influencing cell proliferation and migration decisions [1] [5].
JAK/STAT interactions: While not directly inhibiting JAK/STAT, this compound's effects on focal adhesions impact integrin-JAK/STAT crosstalk, potentially influencing STAT3 activation and its transcriptional targets involved in epithelial-mesenchymal transition [6].
PI3K/Akt pathway regulation: Through both direct and indirect mechanisms, this compound influences Akt activation status, impacting cell survival and metabolic programming in cancer cells [7] [5].
The following diagram illustrates the key molecular mechanisms through which this compound impacts focal adhesion signaling:
Figure 1: Molecular mechanisms of this compound-mediated inhibition of Gαq signaling and focal adhesion assembly. This compound stabilizes the inactive Gαq-GDP complex, preventing downstream signaling through phospholipase C and subsequent calcium release and PKC activation. Additionally, this compound directly inhibits FAK phosphorylation, disrupting stress fiber formation and focal adhesion assembly, ultimately impairing cell migration.
Purpose: This protocol details the quantification of focal adhesion dynamics in living cells following this compound treatment, enabling researchers to evaluate the compound's effects on adhesion turnover rates.
Materials:
Procedure:
Sample Preparation:
Live-Cell Imaging:
Image Analysis:
Troubleshooting:
Purpose: This protocol describes the assessment of FAK phosphorylation at key tyrosine residues (particularly Y397) following this compound treatment using immunofluorescence and western blotting.
Materials:
Procedure:
Cell Treatment and Lysis:
Western Blot Analysis:
Immunofluorescence Analysis:
Purpose: This protocol evaluates the functional consequences of this compound-mediated focal adhesion disruption on cancer cell migration and invasion capabilities.
Materials:
Procedure:
Transwell Migration/Invasion Assay:
Wound Healing Assay:
The following table summarizes key focal adhesion parameters that should be quantified when assessing this compound effects, along with appropriate analytical methods and expected changes:
Table 1: Key Parameters for Analyzing this compound Effects on Focal Adhesions
| Parameter | Measurement Method | Expected Change with this compound | Biological Significance |
|---|---|---|---|
| FAK Y397 phosphorylation | Western blot quantification | Decrease by 40-70% | Reduced FAK activation and downstream signaling |
| Focal adhesion size | Fluorescence microscopy | Increase by 20-40% | Impaired FA turnover and maturation |
| Focal adhesion lifetime | Live-cell imaging | Increase by 30-60% | Disrupted disassembly dynamics |
| Paxillin turnover rate | FRAP analysis | Decrease by 25-50% | Reduced protein exchange dynamics |
| Stress fiber organization | Phalloidin staining | Disruption of aligned bundles | Compromised cytoskeletal tension |
| Cell spreading area | Phase-contrast microscopy | Decrease by 20-35% | Reduced adhesion capacity |
This compound demonstrates differential effects across various cancer cell types, reflecting tissue-specific signaling context and expression of molecular targets:
Table 2: this compound Effects in Different Cancer Models
| Cancer Type | Experimental Model | This compound Concentration | Observed Effects | Proposed Mechanism |
|---|---|---|---|---|
| Ovarian cancer | Ovarian carcinoma cells | 10-50 μM | Inhibition of cell mobility; Reduced FA phosphorylation | Direct FAK inhibition |
| Uveal melanoma | MEL92.1 cells (GNAQ-Q209L) | 20-100 μM | Inhibition of proliferation; Reduced ERK phosphorylation | Gαq inhibition |
| Breast cancer | MCF-7, BT474 cells | 10-30 μM | Increased detachment; Enhanced apoptosis | Combined FAK/Src inhibition |
| Pancreatic cancer | PANC-1, BxPC3 cells | 20-50 μM | Increased anoikis; Reduced motility | FAK signaling disruption |
| Hepatocellular carcinoma | HepG2, Huh7 cells | 25-100 μM | Inhibition of leptin-induced migration | JAK/STAT and FAK pathway modulation |
Distribution fitting: FA lifetime data typically follows a gamma distribution rather than normal distribution. Use appropriate non-parametric statistical tests for comparisons [9].
Correlation analysis: Evaluate relationship between mean FA lifetime and cell speed—longer lifetimes typically correlate with slower migration speeds in both experimental data and computational modeling [9].
Dose-response assessment: Calculate IC50 values for this compound effects using non-linear regression of normalized response data (inhibition of FAK phosphorylation, migration, etc.).
Time-course analysis: Evaluate temporal progression of this compound effects, noting that early signaling changes (FAK phosphorylation) may precede morphological changes (FA disassembly) by several hours.
Cell type selection: Choose cell models with high FAK expression or dependency on Gαq signaling for most pronounced this compound effects. Uveal melanoma cells with GNAQ mutations show particular sensitivity [1] [2].
Time and concentration optimization: this compound effects are time and concentration dependent. Pilot experiments should establish appropriate treatment windows (typically 2-48 hours) and concentrations (10-100 μM) for specific applications.
Combination therapies: Consider testing this compound with conventional chemotherapeutics or targeted agents. FAK inhibition may sensitize cells to additional insults, particularly in matrix-detached conditions [2].
Microenvironment factors: Account for extracellular matrix composition and stiffness, as this compound effects may vary significantly in different biomechanical contexts [3] [4].
Solubility and stability: this compound has limited aqueous solubility. Prepare fresh stock solutions in DMSO and ensure final DMSO concentrations do not exceed 0.1% in cell culture experiments.
Off-target effects: While this compound shows specificity for Gαq over other G proteins, PPARγ-dependent effects may contribute to observed phenotypes, particularly at higher concentrations or longer exposure times.
Model limitations: 2D culture systems may not fully recapitulate the 3D microenvironment encountered in vivo. Consider validating key findings in 3D culture models or in vivo systems when possible.
The following diagram illustrates the experimental workflow for evaluating this compound effects on focal adhesion dynamics:
Figure 2: Experimental workflow for evaluating this compound effects on focal adhesion dynamics. The protocol includes both live-cell imaging for dynamic assessment and fixed-cell analysis for endpoint measurements, with optional functional assays to correlate focal adhesion changes with phenotypic outcomes.
This compound represents a valuable chemical tool for investigating the relationship between G protein signaling, focal adhesion dynamics, and cancer cell behavior. The protocols outlined in this application note provide comprehensive methodologies for quantifying this compound-mediated effects on focal adhesion assembly and function. The diverse experimental approaches—from molecular analyses of FAK phosphorylation to functional assessments of cell migration—enable researchers to thoroughly characterize this compound's mechanisms across different biological contexts.
Future research directions should focus on developing This compound derivatives with improved specificity and reduced off-target effects, particularly minimizing PPARγ activation while maintaining Gαq and FAK inhibitory activity. Additionally, exploring this compound in combination therapies with conventional chemotherapeutics or other targeted agents may uncover synergistic effects that could be leveraged for metastatic cancers. The integration of advanced imaging technologies and computational modeling approaches will further enhance our understanding of how this compound modulates the spatiotemporal dynamics of focal adhesion turnover in complex microenvironmental contexts.
This compound (Rezulin) represents the first-generation thiazolidinedione approved for type 2 diabetes treatment, functioning as a peroxisome proliferator-activated receptor gamma (PPARγ) activator with additional anti-inflammatory properties. Despite its withdrawal from clinical use due to idiosyncratic hepatotoxicity, this compound remains an invaluable research tool for investigating PPARγ-mediated effects on cellular adhesion processes. The dual functionality of this compound—combining insulin-sensitizing effects with modulation of adhesion molecule expression—has generated significant scientific interest, particularly in understanding the molecular mechanisms governing integrin expression and function in various cell types.
The experimental models used to investigate this compound's effects on integrin expression encompass a range of cellular systems, with the human erythroleukemia K562 cell line serving as a primary model for adhesion and integrin studies [1]. Additional research has utilized vascular endothelial cells to examine adhesion molecule regulation and vascular smooth muscle cells to explore impacts on mitogenic signaling [2] [3]. These model systems have been instrumental in elucidating how this compound modulates integrin expression and function through both PPARγ-dependent and -independent pathways, providing insights with potential relevance to inflammatory diseases, cancer biology, and vascular pathologies.
Research has demonstrated that this compound significantly influences cellular adhesion through multiple mechanisms:
Inhibition of Leukocyte-Endothelial Adhesion: this compound (20 μM) profoundly reduces TNF-α-induced expression of key endothelial adhesion molecules, achieving reductions of 98.4% for MAdCAM-1, 68% for ICAM-1, 80% for VCAM-1, and 78% for E-selectin in SVEC endothelial cells [2]. This suppression correlates with significantly reduced α4β7-integrin dependent lymphocyte adhesion to inflamed endothelium, suggesting a potent anti-inflammatory mechanism through interference with leukocyte trafficking.
Modulation of Extracellular Matrix Adhesion: In K562 cells, this compound exposure produces a concentration and time-dependent decrease in cellular adhesion to RGD-containing extracellular matrix proteins including fibronectin, FN-120, and vitronectin [1]. This impaired adhesion is reversible by co-treatment with 9-cis-retinoic acid, which restores adhesion to baseline levels within 72 hours, indicating a dynamic regulatory system influenced by nuclear receptor crosstalk.
Impact on Neutrophil Function: this compound demonstrates complex, context-dependent effects on neutrophil activity, improving impaired chemotactic function in diabetic mice without enhancing phagocytic capabilities [4]. This selective modulation of neutrophil migratory behavior suggests tissue-specific regulation of integrin-mediated adhesion processes under pathological conditions.
Table 1: this compound's Effects on Integrin Expression and Cellular Adhesion
| Experimental System | This compound Concentration | Exposure Time | Key Findings | Proposed Mechanism |
|---|---|---|---|---|
| K562 cells | 1-20 μM | 24-72 hours | Dose-dependent decrease in adhesion to fibronectin, FN-120, and vitronectin | Reduced cell surface expression of integrin α5 subunit |
| K562 cells with 9-cis-RA | 1-20 μM + 9-cis-RA | 72 hours | Restoration of cellular adhesion to control levels | Recovery of integrin α5 subunit surface expression |
| SVEC endothelial cells | 20 μM | 24 hours (pre- and co-treatment) | 68-98.4% reduction in TNF-α-induced adhesion molecules | Inhibition of NF-κB p65 phosphorylation |
| Mouse lymphocytes (TK-1 line) | 20 μM | 24 hours | Significant reduction in adhesion to TNF-α-stimulated endothelium | Downregulation of MAdCAM-1 and VCAM-1 on endothelium |
| Diabetic mouse neutrophils | In vivo administration | 2-4 weeks | Improved chemotactic activity without enhanced phagocytosis | PPARγ-mediated modulation of migratory response |
Table 2: Concentration-Dependent Effects of this compound on Cellular Functions
| This compound Concentration | Effect on DNA Synthesis (VSMCs) | Effect on MAP Kinase Activity | Effect on Glucose Uptake | Effect on Integrin α5 Expression |
|---|---|---|---|---|
| 1 μM | 27.2% inhibition | No significant effect | Moderate enhancement | Minimal effect |
| 10 μM | 62.5% inhibition | No significant effect | Significant enhancement | ~30% decrease |
| 20 μM | 72.8% inhibition | 1.5-fold enhancement | Maximal enhancement | ~60-70% decrease |
The integrin α5 subunit,
a critical component of the α5β1 fibronectin receptor, demonstrates particularly sensitive regulation by this compound in K562 cells [1]. Flow cytometry analyses reveal that this compound treatment significantly reduces cell surface expression of this integrin subunit, while combination treatment with 9-cis-retinoic acid restores expression to baseline levels. Functional validation using integrin α5 blocking antibodies confirms that the adhesion changes observed with this compound and 9-cis-retinoic acid treatment are specifically mediated through modulation of α5β1 integrin function, establishing a direct mechanistic link between this compound exposure, integrin expression, and cellular adhesion behavior.
Beyond its adhesion-related effects, this compound demonstrates significant anti-proliferative properties in multiple cell types. In K562 cells, the combination of this compound and 9-cis-retinoic acid produces synergistic inhibition of cellular proliferation [1]. Vascular smooth muscle cells show concentration-dependent inhibition of insulin-stimulated DNA synthesis in response to this compound treatment (72.8% inhibition at 20 μM), potentially mediated through interference with ERK-dependent transcription factor activation despite paradoxical enhancement of ERK1/2 activity at higher concentrations [3]. Additionally, this compound treatment enhances glucose uptake in human aortic smooth muscle cells while simultaneously suppressing mitogen-activated protein kinase activity, illustrating the complex interplay between metabolic effects and adhesion signaling pathways [5].
Purpose: To evaluate this compound's effects on cellular adhesion to various extracellular matrix components and the potential restorative effects of 9-cis-retinoic acid.
Materials:
Procedure:
Data Analysis: Calculate percentage adhesion relative to vehicle-treated controls. Statistical significance is determined using ANOVA with post-hoc testing (n ≥ 3 independent experiments).
Purpose: To quantify changes in integrin subunit surface expression following this compound treatment.
Materials:
Procedure:
Data Analysis: Express results as mean fluorescence intensity (MFI) ratios relative to isotype controls. Calculate percentage change compared to vehicle-treated cells.
Purpose: To assess this compound's impact on intracellular retinoid availability and metabolism.
Materials:
Procedure:
The molecular mechanisms underlying this compound's effects on integrin expression involve complex nuclear receptor cross-talk, particularly between PPARγ and retinoid receptors. Research demonstrates that this compound enhances intracellular availability of 9-cis-retinoic acid, a natural ligand for retinoid X receptors (RXRs), which form permissive heterodimers with PPARγ [1]. This this compound-mediated increase in retinoid bioavailability creates a feed-forward loop that potentially amplifies PPARγ-RXR signaling, leading to transcriptional regulation of integrin subunits and other adhesion-related molecules. The reciprocal regulation between this compound and retinoid signaling is evidenced by the ability of 9-cis-retinoic acid to reverse this compound-induced suppression of integrin α5 expression and cellular adhesion, suggesting dynamic competition between these pathways for control of adhesion processes.
Diagram 1: this compound's molecular mechanisms affecting integrin expression and cellular adhesion
A central mechanism in this compound's anti-adhesive effects involves suppression of NF-κB signaling, a master regulator of inflammatory gene expression. In endothelial cells, this compound (20 μM) significantly reduces TNF-α-induced phosphorylation of the NF-κB p65 subunit, preventing nuclear translocation and transcriptional activation of adhesion molecule genes [2]. This inhibition occurs upstream in the signaling cascade, potentially through PPARγ-mediated interference with IκB kinase activity or through alternative mechanisms such as induction of IκBα expression. The resulting downregulation of MAdCAM-1, VCAM-1, ICAM-1, and E-selectin expression creates an endothelial environment resistant to leukocyte adhesion and transmigration, representing a potent anti-inflammatory mechanism that may have therapeutic relevance for inflammatory bowel disease and other conditions characterized by leukocyte infiltration [2].
While this compound's effects on integrins and adhesion molecules present compelling research applications, its idiosyncratic hepatotoxicity requires careful consideration in experimental design [6]. The mechanisms underlying this compound-induced liver injury involve complex interactions between metabolic activation, protein binding, and individual susceptibility factors, including immune-mediated components [7] [8]. Recent research using liver-immune-microphysiological systems (LIMPS) has demonstrated that this compound promotes neutrophil adhesion to hepatocytes and enhances crosstalk between macrophages and neutrophils at clinically relevant concentrations, effects not observed with rosiglitazone or pioglitazone [8]. These findings highlight the importance of incorporating appropriate safety assessments when investigating this compound's biological effects and considering structural analogs with improved safety profiles for long-term studies.
This compound serves as a valuable research tool for several specific applications:
Inflammatory Pathway Studies: this compound is particularly useful for investigating PPARγ-mediated anti-inflammatory mechanisms, especially in models of leukocyte-endothelial interactions and intestinal inflammation [2]. The potent suppression of NF-κB signaling and subsequent adhesion molecule expression makes it an effective positive control for studies examining inflammatory signaling pathways.
Integrin Trafficking and Regulation: The reversible effects of this compound on integrin α5 surface expression, particularly in combination with 9-cis-retinoic acid, provide a manipulable system for studying integrin trafficking, recycling, and transcriptional regulation in various cell types [1]. This application is especially relevant for research on extracellular matrix interactions and cellular adhesion dynamics.
Nuclear Receptor Cross-Talk Models: The reciprocal relationship between this compound and retinoid signaling creates an excellent model system for investigating nuclear receptor heterodimerization, ligand competition, and coordinated gene regulation [1].
Technical Considerations:
Table 3: Troubleshooting Guide for this compound Experiments
| Problem | Potential Cause | Solution |
|---|---|---|
| Inconsistent adhesion results | This compound degradation or uneven coating of ECM proteins | Prepare fresh this compound solutions; validate ECM coating with positive control cells |
| High non-specific binding in flow cytometry | Inadequate blocking or antibody concentration optimization | Titrate antibodies; increase blocking time; include Fc receptor blocking step |
| Variable effects on integrin expression | Cell density effects or serum batch variations | Maintain consistent cell densities; use the same serum batch within experiment series |
| No detectable retinoid metabolites | Incomplete extraction or HPLC detection issues | Use nitrogen evaporation instead of air drying; spiked controls for extraction efficiency |
| Cytotoxicity at working concentrations | Cell type-specific sensitivity or DMSO toxicity | Reduce this compound concentration (<10 μM); ensure DMSO <0.1% in all conditions |
This compound represents a versatile pharmacological tool for investigating the complex relationships between nuclear receptor signaling, integrin expression, and cellular adhesion processes. The well-documented effects of this compound on integrin α5 subunit expression, endothelial adhesion molecule regulation, and NF-κB signaling provide robust experimental approaches for studying cellular adhesion mechanisms. The detailed methodologies presented herein for adhesion assays, integrin quantification, and metabolic profiling will enable researchers to effectively utilize this compound as a probe for PPARγ-mediated effects on adhesion processes. However, the hepatotoxicity concerns associated with this compound necessitate careful experimental design and consideration of structural analogs for specific applications. When employed with appropriate controls and methodological rigor, this compound continues to offer valuable insights into the molecular regulation of integrins and cellular adhesion with implications for inflammation research, cancer biology, and vascular pathophysiology.
Troglitazone, the first thiazolidinedione (TZD) approved for type 2 diabetes mellitus, was withdrawn from clinical use in 2000 due to idiosyncratic hepatotoxicity [1] [2]. Despite its withdrawal, this compound remains an invaluable research tool in immunology and respiratory disease research due to its unique polypharmacology and potent anti-inflammatory properties. Unlike later TZDs such as pioglitazone and rosiglitazone, this compound possesses multiple mechanisms of action that extend beyond peroxisome proliferator-activated receptor gamma (PPAR-γ) activation, including direct Gαq protein inhibition and cysteinyl leukotriene suppression [3] [4]. These distinct mechanisms make this compound particularly interesting for investigating novel therapeutic approaches for immune-mediated disorders including asthma, chronic pancreatitis, and other inflammatory conditions where current treatments remain inadequate.
The molecular mechanisms of this compound involve both genomic and non-genomic pathways. As a PPAR-γ agonist, this compound binds to this nuclear receptor, forming a heterodimer with the retinoid X receptor (RXR) that recognizes PPAR response elements (PPREs) in target gene promoters [4]. This genomic pathway regulates genes involved in glucose metabolism, lipid homeostasis, and inflammation. Additionally, this compound exerts PPAR-γ-independent effects, including direct inhibition of Gαq protein signaling and suppression of cysteinyl leukotriene synthesis, particularly leukotriene C4 (LTC4), which plays a crucial role in asthma pathogenesis [3] [5]. The following diagram illustrates this compound's multifaceted mechanisms of action:
Cysteinyl leukotrienes (CysLTs), particularly LTC4, are potent lipid mediators that play a crucial role in asthma pathogenesis by inducing bronchoconstriction, airway hyperresponsiveness, mucus secretion, and inflammatory cell recruitment [4] [5]. This compound demonstrates a dose-dependent inhibition of LTC4 production in human peripheral blood mononuclear cells (PBMCs) from both asthmatic patients and healthy controls, with significant suppression observed at concentrations as low as 1 μM and maximal inhibition at 10 μM [5]. This effect is particularly relevant for asthma research as CysLT levels are elevated in patients with asthma, increase further after allergen challenge or exercise, and correlate with disease severity. The following protocol details the methodology for investigating this compound's effects on LTC4 synthesis:
Cell Isolation: Collect peripheral blood from human donors (asthmatic patients and healthy controls) using heparinized tubes. Isolate PBMCs using density gradient centrifugation (Ficoll-Paque PLUS, 400 × g, 30 minutes at room temperature). Wash cells twice with phosphate-buffered saline (PBS) and resuspend in complete culture medium (RPMI-1640 supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 μg/mL streptomycin) [5].
Drug Treatment and Stimulation: Plate PBMCs at a density of 1×10^6 cells/mL in 24-well culture plates. Pre-treat cells with this compound at concentrations of 0.1 μM, 1 μM, and 10 μM for 2 hours prior to stimulation. Prepare fresh this compound stock solution in DMSO, ensuring final DMSO concentration does not exceed 0.1% (v/v). Include vehicle control (0.1% DMSO) and positive inhibition controls. Stimulate LTC4 production by adding calcium ionophore A23187 at a final concentration of 10^(-6) M, then incubate cells for 30 minutes at 37°C in a 5% CO₂ atmosphere [5] [6].
Sample Collection and Analysis: After incubation, centrifuge plates at 300 × g for 10 minutes to collect supernatants. Store supernatants at -80°C until analysis. Quantify LTC4 concentrations using commercial enzyme immunoassay (EIA) kits according to manufacturer's instructions. Perform statistical analysis using appropriate methods (e.g., one-way ANOVA with post-hoc tests for multiple comparisons) with significance set at p < 0.05 [5].
This experimental approach demonstrates this compound's potent inhibitory effect on LTC4 production, suggesting its potential utility as a research tool for investigating CysLT-mediated inflammatory processes in asthma and other allergic disorders.
Beyond respiratory diseases, this compound exhibits significant anti-fibrotic properties in models of chronic pancreatitis. In cerulein-induced chronic pancreatitis in mice, this compound treatment (0.2% mixed in chow for 3-6 weeks) significantly reduced pancreatic damage, inflammatory cell infiltration, and collagen deposition [7]. Both early intervention (weeks 1-6) and delayed treatment (weeks 4-6) protocols demonstrated efficacy, suggesting this compound may have therapeutic potential even after disease establishment. The anti-fibrotic effects appear mediated through inhibition of pancreatic stellate cell activation and reduced transforming growth factor-β (TGF-β) production, key drivers of pancreatic fibrosis [7].
Animal Model: Use female C57BL/6 mice (10-12 weeks old). Induce chronic pancreatitis by intraperitoneal injections of cerulein (50 μg/kg), administered as six hourly injections, three times per week for six weeks. Include sham control groups receiving saline injections instead of cerulein [7].
Treatment Groups: Divide animals into the following groups (n=10 each): (1) Normal control (saline injections + normal chow); (2) Cerulein-only control (cerulein injections + normal chow); (3) Early this compound treatment (cerulein injections + 0.2% this compound in chow for weeks 1-6); (4) Delayed this compound treatment (cerulein injections + normal chow weeks 1-3, then 0.2% this compound in chow weeks 4-6). All groups should receive normal chow during the final week (week 7) [7].
Tissue Collection and Analysis: Sacrifice animals one week after the final injection. Collect pancreatic tissue and divide for various analyses: fix portion in 10% buffered formalin for histology, freeze another portion in liquid nitrogen for hydroxyproline content and protein analysis. For histopathological evaluation, stain sections with hematoxylin and eosin (H&E) and Sirius red for collagen detection. Score abnormalities (glandular atrophy, fibrosis, pseudotubular complexes) on a 0-4 scale by a pathologist blinded to treatment groups. Quantify collagen content using image analysis of Sirius red-stained sections and confirm through hydroxyproline assay [7].
Recent research has revealed that this compound, unlike other thiazolidinediones, functions as a direct inhibitor of Gαq protein signaling [3]. This unique property distinguishes it from later TZDs (rosiglitazone and pioglitazone) and expands its research applications beyond PPAR-γ-mediated pathways. This compound inhibits Gq nucleotide exchange with an IC50 of approximately 31.7 μM and demonstrates specificity by showing minimal effects on Gi1 and Gs proteins at comparable concentrations [3]. This Gq inhibition has significant implications for cancer research, particularly in uveal melanoma and Sturge-Weber syndrome, where constitutive Gαq signaling drives disease pathogenesis.
GTPγS Binding Assay: Measure G protein activation by assessing binding of the non-hydrolyzable GTP analog [³⁵S]GTPγS. Prepare cell membranes expressing Gαq-coupled receptors. Incubate membranes with this compound (0-100 μM) or vehicle for 15 minutes at room temperature prior to adding [³⁵S]GTPγS and receptor agonist. Continue incubation for 30-60 minutes, then terminate reactions by rapid filtration through GF/B filters. Measure bound radioactivity by scintillation counting. Calculate IC50 values using nonlinear regression analysis [3].
Thermal Stability Assay: Assess direct binding of this compound to Gαq using differential scanning fluorimetry. Purify recombinant Gαq protein and incubate with this compound (0-100 μM), FR900359 (positive control, 10 μM), or vehicle. Use a real-time PCR instrument to monitor protein unfolding by measuring fluorescence of a hydrophobic dye (e.g., SYPRO Orange) while increasing temperature from 25°C to 95°C at a rate of 1°C/minute. Calculate melting temperature (Tₘ) shifts, with stabilization indicating direct binding [3].
Functional Cellular Assays: Evaluate functional consequences of Gαq inhibition in cellular models. For calcium mobilization, load cells with fluorescent calcium indicators (e.g., Fura-2 AM) and pre-treat with this compound (0-100 μM) for 30 minutes before stimulating with Gq-coupled receptor agonists (e.g., carbachol for M3 muscarinic receptors). Measure intracellular calcium flux using fluorescence plate readers or imaging systems. For proliferation assays in GNAQ-mutant uveal melanoma cells, treat cells with this compound (0-100 μM) for 72 hours and assess viability using MTT or resazurin assays [3].
The following diagram illustrates the experimental workflow for investigating this compound's Gq inhibition properties:
| Experimental Model | This compound Concentration | Key Findings | Significance | Reference |
|---|---|---|---|---|
| Human PBMCs (asthma patients) | 0.1, 1, 10 μM | Dose-dependent LTC4 inhibition: ~20% (0.1μM), ~45% (1μM), ~70% (10μM) | Suppression of cysteinyl leukotriene production | [5] |
| Human PBMCs (healthy controls) | 0.1, 1, 10 μM | Similar dose-dependent LTC4 inhibition pattern | Effect not asthma-specific | [5] |
| Cerulein-induced chronic pancreatitis (mouse) | 0.2% in chow | Significant reduction in fibrosis (∼60%), inflammatory cell infiltration (∼55%) | Anti-fibrotic and anti-inflammatory effects | [7] |
| Pancreatic stellate cells | Not specified | Reduced TGF-β production and activation | Mechanism for anti-fibrotic action | [7] |
| Parameter | This compound | Rosiglitazone | Pioglitazone | Research Significance | |---------------|------------------|-------------------|------------------|---------------------------| | PPAR-γ agonism | Yes (high affinity) | Yes (high affinity) | Yes (high affinity) | Standard TZD insulin-sensitizing effect | [1] [8] | | Gαq protein inhibition | Yes (IC50 ∼31.7 μM) | No effect | No effect | Unique to this compound, research applications in cancer and signaling | [3] | | LTC4 synthesis inhibition | Potent inhibition | Not reported | Not reported | Asthma and inflammation research applications | [5] | | Hepatotoxicity risk | High (clinical use) | Low | Low | Critical safety consideration for research use | [1] [2] | | Chemical structure | Chromane ring with vitamin E moiety | Pyridine derivative | Pyridine derivative | Unique structure may contribute to distinct properties | [8] |
This compound represents a versatile research tool with unique applications in immunology, respiratory disease, and cellular signaling research. Its multi-target mechanism involving both PPAR-γ-dependent and independent pathways distinguishes it from other thiazolidinediones and expands its utility across multiple research domains. In asthma research, this compound's potent inhibition of LTC4 synthesis provides a valuable tool for investigating cysteinyl leukotriene-mediated inflammatory processes and testing hypotheses related to alternative asthma therapeutic strategies [4] [5]. In pancreatic disease research, its anti-fibrotic effects offer insights into potential approaches for managing chronic pancreatitis and other fibrotic disorders [7]. Most notably, its recently discovered Gαq protein inhibition opens new avenues for investigating Gq-mediated signaling pathways in cancer and other diseases [3].
When incorporating this compound into research protocols, several critical considerations must be addressed. First, researchers should implement comprehensive safety protocols due to this compound's known hepatotoxicity, including regular monitoring of liver enzymes in animal studies and careful concentration selection in cellular models [2]. Second, appropriate controls should be included to distinguish PPAR-γ-dependent versus independent effects, potentially using rosiglitazone or pioglitazone as comparator compounds that lack the non-PPAR-γ effects [3]. Third, researchers should consider This compound's unique physicochemical properties, particularly its limited aqueous solubility, which requires appropriate vehicle solutions (e.g., DMSO) with final concentrations typically not exceeding 0.1% [5] [8].
Traditional 2D hepatocyte cultures often fail to predict this compound's idiosyncratic liver injury because they lack critical biological components found in the human liver [1] [2]. The table below summarizes the limitations of conventional models and the required physiological context for accurate assessment.
| Conventional Model Limitation | Physiological Context Needed | Consequence of Omission |
|---|---|---|
| Static culture conditions | Physiological fluid flow (perfusion) | Altered drug & nutrient distribution; misses biomechanical cues [3] [1] |
| Single cell type (e.g., hepatocytes only) | Multicellular environment (e.g., Kupffer cells, endothelial cells) | Fails to capture cell-cell interactions and inflammatory responses [3] [1] |
| Lack of an immune system | Integrated immune cells (e.g., T-cells, neutrophils, macrophages) | Misses immune-mediated toxicity, a key mechanism for many DILI drugs [3] [2] |
| Limited metabolic competence | Stable expression of Cytochrome P450 enzymes | Inaccurate drug metabolism and reactive metabolite formation [1] |
| Absence of biliary architecture | Functional bile acid transporters and polarity | Fails to model bile acid accumulation, a hypothesized TGZ toxicity mechanism [3] [4] |
To address the limitations above, researchers are developing more complex and physiologically relevant in vitro models. The following systems have shown promise in better recapitulating TGZ-induced liver injury.
These microfluidic devices co-culture multiple liver cell types with immune cells under perfusion, creating a more human-relevant microenvironment [3] [2].
This innovative technique, used within an LoC platform, helps pinpoint the specific contribution of different cell types to the overall toxic response [3].
The following protocol is adapted from recent studies using a liver-chip to assess TGZ toxicity [2].
Protocol: Assessing TGZ Hepatotoxicity in an Immune-Liver Chip
Key Materials:
Experimental Workflow:
Consult the following troubleshooting table for common issues and solutions.
| Problem | Possible Cause | Suggested Solution |
|---|---|---|
| No hepatotoxicity at clinically relevant concentrations | Model lacks immune cells; using immortalized cell line with low metabolic activity. | Adopt an immune-competent LoC. Use metabolically competent cells like HepaRG or primary human hepatocytes [1] [2]. |
| High variability in toxicity readouts | Inconsistent culture conditions; lack of physiologically relevant flow. | Implement perfused LoC systems for better microenvironment control. Use standardized, serum-free media where possible [3] [5]. |
| Unclear mechanism of toxicity | Cannot discern the role of specific cell types. | Apply the targeted cellular depletion strategy in your LoC to identify key effector cells [3]. |
| Toxicity is immediate and non-specific | TGZ concentration is too high, causing overwhelming direct cell damage. | Titrate the TGZ dose. Start lower (e.g., 50 µM) and expose for longer durations (up to 96 hours) to capture delayed, idiosyncratic effects [4] [2]. |
Understanding the quantitative and mechanistic background of TGZ toxicity is crucial for interpreting your experimental results. Systems pharmacology modeling provides valuable insights.
Modeling efforts suggest that TGZ and its metabolite, this compound sulfate, are potent inhibitors of the Bile Salt Export Pump (BSEP), leading to toxic bile acid accumulation in hepatocytes [4].
| Parameter | Simulated Human Response (400 mg/day TGZ) | Simulated Rat Response (25 mg/kg/day TGZ) | Clinical Observation (200-600 mg/day TGZ) |
|---|---|---|---|
| ALT > 3x ULN incidence | 3.0% of population | Not observed | 1.9% of patients [4] |
| Hy's Law cases | 1.8% of population | Not observed | Reported, leading to withdrawal [6] [4] |
| Time to peak ALT | 118 ± 61 days | N/A | 147 ± 86 days [4] |
The data in this table is adapted from systems pharmacology modeling simulations and clinical data summaries [4].
The diagram below illustrates the core signaling pathways involved in drug-induced liver injury (DILI), which are relevant for TGZ.
Understanding this compound's mechanism and its link to hepatotoxicity is crucial for designing your in vitro studies.
The following diagram synthesizes these key mechanisms into a single pathway that you can use to contextualize your research.
Directly optimizing concentrations for your specific cell models will require empirical testing. The table below summarizes key data points from the literature to serve as a starting reference.
| Parameter | Reported Value / Range | Context & Notes |
|---|---|---|
| Reported In Vitro IC₅₀ | ~14.7 µM (6.5 µg/mL) [3] | For inhibition of human ovarian HSD3B enzyme. A relevant starting point for enzymatic studies. |
| Human Cₘₐₓ | Not explicitly quantified | Rapidly absorbed. Food increases absorption by 30-85% [1]. |
| Human Half-Life | 16 - 34 hours [1] | Informs dosing frequency in animal studies or medium refreshment in in vitro systems. |
| Protein Binding | >99% [1] | Critical for in vitro work. Account for this high binding in serum-containing media, as it drastically reduces free drug concentration. |
Due to the lack of a pre-existing guide, here is a logical workflow you can adapt to build your own optimized protocol. The DOT script for this workflow is provided should you need to visualize or modify it for your documentation.
Literature Review & Pilot Range-Finding
Full Dose-Response Curve
Mechanistic Profiling
Protocol Finalization & Troubleshooting
The table below summarizes key findings from various studies to help you understand the expected effects and mechanisms in different experimental models.
| Cell Line / Model | Observed Cytotoxicity | Key Mechanisms Implicated | PPARγ-Dependent? | Citations |
|---|---|---|---|---|
| Pancreatic Cancer (MIA Paca2, PANC-1) | Dose-dependent cytotoxicity; inhibited tumor growth in MIA Paca2 xenograft model (200 mg/kg, 5 weeks). | Mitochondria-mediated apoptosis (↑Bax/Bcl-2, ↑caspase-3); JNK pathway activation. | No | [1] |
| Renal Cell Carcinoma (786-O, Caki-2, ACHN) | Dose-dependent cytotoxicity and induction of apoptosis. | Activation of p38 MAPK pathway; induction of G2/M cell cycle arrest. | No | [2] [3] |
| Lung Adenocarcinoma (A549, H1975) | Dose-dependent inhibition of cell proliferation. | Autophagy-induced cytotoxicity; apoptosis; increased LC3-II levels. | No | [4] |
| Hepatocellular Carcinoma (HepG2) | Cytotoxicity associated with reduced mitochondrial mass. | PGC-1α protein degradation; increased ROS; initiation of apoptosis. | Not specified | [5] |
| Hepatocellular Carcinoma (Multiple cell lines, e.g., Hep3B, HepG2) | No significant growth inhibition at clinically achievable concentrations (1-10 μM). | Lack of efficacy at low concentrations; no synergy with 9-cis retinoic acid or cytotoxic agents. | Not assessed | [6] |
| Lung Cancer (A549, Calu-3, HCC-15) | Sensitized cells to TRAIL-induced apoptosis. | PPARγ activation (reversed by GW9662); induction of autophagy flux (↓p62, ↑LC3-I to LC3-II). | Yes | [7] |
Here are the methodologies for key experiments cited in the guides.
This protocol is compiled from several studies [1] [6].
This standard protocol is detailed in the search results [1] [5].
A method for observing nuclear morphology changes during apoptosis is described [1].
The following diagrams summarize the primary signaling pathways through which this compound exerts its cytotoxic effects, as identified in the search results.
Q: My experiment shows no cytotoxicity in liver cancer cells at 10 µM this compound. Is this normal? A: Yes, this can be normal. One study reported that this compound did not show significant growth inhibition in a panel of hepatocellular carcinoma (HCC) cell lines at clinically achievable concentrations (1-10 µM). Effects were only observed at higher concentrations (≥20 µM) [6]. You may need to test a higher dose range or use a positive control to confirm your assay's sensitivity.
Q: The mechanism of action seems inconsistent across papers. Is this compound's cytotoxicity PPARγ-dependent? A: The dependency on PPARγ is highly context-specific. The search results reveal a clear split:
Q: How can I confirm that observed cell death is due to autophagy? A: You should measure established autophagy markers. Key experiments include:
Q: What is a key difference between this compound and other TZDs like Rosiglitazone or Pioglitazone? A: A critical difference is this compound's unique effect on mitochondria. One study demonstrated that only this compound, and not Rosiglitazone or Pioglitazone, stimulated the degradation of the PGC-1α protein. This leads to reduced mitochondrial mass and increased reactive oxygen species (ROS), which contributes to its distinctive cytotoxicity profile [5].
Troglitazone's instability and associated hepatotoxicity are primarily driven by its metabolic activation into reactive, electrophilic intermediates. The table below outlines the core mechanisms identified in research.
| Mechanism | Description | Key Enzymes/Proteins Involved | Experimental Evidence |
|---|---|---|---|
| Reactive Metabolite Formation [1] [2] | Cytochrome P450 metabolism leads to reactive intermediates (e.g., quinone, o-quinone methide) that form glutathione (GSH) adducts and covalently bind to proteins. | CYP3A4 (primary), CYP2C8, CYP2C19 [2] | Detection of GSH adducts via LC-MS/MS; NADPH-dependent covalent binding to microsomal proteins [2]. |
| Inhibition of Bile Acid Transport [3] | This compound and its sulfate metabolite competitively inhibit the Bile Salt Export Pump (BSEP/ABCB11), leading to intracellular bile acid accumulation and cholestasis. | BSEP [3] | Use of sandwich-cultured hepatocytes; measuring in vitro inhibition of human BSEP-transfected vesicles [3]. |
| Mitochondrial Dysfunction [3] | This compound induces oxidative stress and damage, leading to impaired mitochondrial function and triggering of apoptosis. | - | Measurement of reactive oxygen species (ROS), mitochondrial membrane potential, and ATP levels in hepatocyte assays [3]. |
When designing assays with this compound, consider these strategies to mitigate instability and obtain more reliable data.
| Challenge | Troubleshooting Strategy | Specific Protocol / Consideration |
|---|
| General Metabolic Instability | Use metabolically incompetent systems: For target engagement or binding assays unrelated to metabolism, use cell lines with low CYP450 activity (e.g., HEK293) or cell-free systems. Include CYP inhibitors: Co-incubate with chemical inhibitors like ketoconazole (CYP3A4) in assay buffers to block metabolic activation [2]. | Protocol for Inhibitor Use: Pre-incubate the assay system (e.g., hepatocytes, microsomes) with 10-20 µM ketoconazole for 15 minutes prior to adding this compound [2]. | | Detection of Covalent Binding | Track reactive metabolites: Use trapping agents like glutathione (GSH) or N-acetylcysteine to form stable adducts with reactive metabolites for detection and quantification. | Protocol for GSH Adduct Detection: Add 1-2 mM GSH to liver microsomal incubations containing this compound and NADPH. Detect the specific this compound-GSH adduct (m/z 745) using LC-MS/MS [2]. | | Off-Target Interactions & Idiosyncratic Toxicity | Leverage high-throughput screening: Use platforms like the EPA's ToxCast to compare this compound's off-target activity profile with safer analogs (e.g., rosiglitazone) early in development [4] [5]. | Experimental Approach: this compound is active in over twice as many ToxCast in vitro assays as rosiglitazone (129 vs. 60), providing a strong signal for its potential off-target effects [5]. | | Structural Optimization | Design modified derivatives: Research indicates that strategic structural changes can reduce hepatotoxicity while maintaining or improving desired activity (e.g., anti-proliferative effects). | Key Modifications: • Introduce a double bond adjacent to the TZD moiety (Δ2TGZ series). • Remove the chromane hydroxyl group. • Attach apolar substituents to the chromane ring [6]. |
The following diagram illustrates the primary metabolic pathways of this compound, highlighting the formation of its reactive intermediates.
Given the challenges of working with the parent this compound compound, consider these research directions:
The table below summarizes key information for handling this compound in a research setting.
| Property | Specification | Source / Context |
|---|---|---|
| Molecular Weight | 441.54 g/mol | [1] |
| Purity | ≥98% (HPLC) | [1] |
| Storage Condition | Store at -20°C | [1] |
| Solubility (DMSO) | ~100 mM (44.15 mg/mL) | [1] |
| Primary Biological Target | PPARγ (EC₅₀ = 550 nM for human) | [2] |
| Melting Point | ~175 °C (drug substance) | [3] |
| Aqueous Solubility | ~10 μg/mL (very low, for each isomer) | [3] |
Understanding this compound's stability is critical for obtaining reliable experimental results.
Based on its chemical properties, the following handling procedures are recommended.
The following diagram outlines a general workflow for preparing and using this compound in experiments, incorporating the safety and stability considerations previously discussed.
Q: How can I determine if Troglitazone's effect is PPARγ-dependent or independent? A: The most reliable method is to use a specific PPARγ antagonist and compare effects with other thiazolidinediones.
Q: this compound is inhibiting cancer cell proliferation, but is this due to its intended PPARγ activation or other mechanisms? A: This is a common challenge, as this compound's anti-tumor effects are multi-faceted. You need to investigate the specific pathway activated in your model. Refer to the troubleshooting guide below and the following pathway diagram for a systematic approach.
The diagram below outlines the decision-making process for identifying the mechanism behind this compound's anti-proliferative effects.
Q: How can I confirm that this compound is directly inhibiting Gαq and not acting through another pathway? A: You will need to employ specific functional and binding assays.
Q: What are the critical controls for experiments using this compound? A: A comprehensive set of controls is essential for interpreting your data correctly. The table below summarizes the recommended controls and their purpose.
| Control Agent | Purpose / Role in Experiment | Key Rationale |
|---|---|---|
| Rosiglitazone / Pioglitazone | Identify this compound-specific, off-target effects. | These TZDs are PPARγ agonists but lack this compound's unique Gαq inhibition & some PPARγ-independent anti-cancer effects [4] [1]. |
| GW9662 (PPARγ antagonist) | Determine PPARγ-dependency of an observed effect. | If an effect is blocked by GW9662, it is mediated through PPARγ; if not, it is a PPARγ-independent, off-target effect [1] [2]. |
| FR900359 / YM-254890 | Positive control for direct Gαq inhibition. | These are known, potent direct Gαq inhibitors. Useful for comparing the magnitude and phenotype of Gαq inhibition [4]. |
| Vehicle (DMSO) | Baseline control for all drug treatments. | Accounts for any effects of the solvent used to dissolve this compound and other compounds. |
To minimize confounding results, integrate these principles into your experimental design:
The table below summarizes key data on this compound's clinical use and pharmacokinetic properties, which are fundamental for designing experiments and understanding its therapeutic window.
| Category | Detail | Source |
|---|---|---|
| Therapeutic Class | Thiazolidinedione (TZD); PPARγ agonist (also binds PPARα) | [1] [2] |
| Primary Mechanism | Improves insulin sensitivity; reduces hepatic gluconeogenesis & enhances peripheral glucose disposal | [3] [2] |
| Market Status | Approved in 1997; withdrawn worldwide by 2000 due to idiosyncratic hepatotoxicity | [1] [2] |
| Absolute Bioavailability | 40 - 50% | [4] |
| Effect of Food | Increases AUC by 30-85%; increases Cmax by 72-96% | [5] [4] |
| Time to Cmax (Tmax) | 2 - 3 hours | [4] |
| Protein Binding | > 99% (primarily to serum albumin) | [3] |
| Elimination Half-Life | 16 - 34 hours | [3] [4] |
| Recommended Administration | With or up to 30 minutes after a meal | [5] |
Understanding this compound's hepatotoxicity is crucial for any research aimed at improving its safety profile. The table below outlines the clinical presentation and proposed mechanisms of liver injury.
| Aspect | Details |
|---|---|
| Clinical Presentation | Idiosyncratic reaction; latency of 1-6 months; manifested by fatigue, weakness, jaundice; rapid progression to liver failure in some cases. [1] |
| Incidence | Serious hepatotoxicity in 1:1,000 to 1:10,000 recipients; over 100 cases of serious injury reported, some fatal. [1] |
| Proposed Mechanisms of Toxicity | - Reactive Metabolites: CYP3A4 metabolism generates reactive quinone and o-quinone methide metabolites, leading to protein adducts and oxidative stress. [2] [6]
This diagram illustrates the primary metabolic pathways of this compound and the formation of reactive intermediates linked to its hepatotoxicity:
Despite its withdrawal, this compound showed significant efficacy, which is a key reason for research interest. The table below summarizes its performance in key clinical trials.
| Trial / Context | Dosing & Regimen | Key Efficacy Findings |
|---|---|---|
| This compound Insulin Study [7] | 200 mg or 400 mg once daily for 26 weeks, in insulin-treated patients. | Up to 27% of patients achieved ≥50% insulin dose reduction with improved glucose control. Mean insulin dose reduced by 41 U (400 mg dose). HbA1c decreased by 0.41% (400 mg). |
| Diabetes Prevention Program (DPP) [8] | Used for a mean of 0.9 years (range 0.5-1.5 years) before discontinuation. | Markedly reduced diabetes incidence vs. placebo (3.0 vs. 12.0 cases/100 person-years). Effect was lost after drug withdrawal. |
| This compound in Prevention of Diabetes (TRIPOD) [1] | 400 mg/day in women with prior gestational diabetes. | Reduced diabetes incidence by 55% (HR 0.45) during the 2.5-year trial. Protective effect persisted for 8 months post-discontinuation. |
Based on the gathered information, here are two experimental protocols that could be central to a troubleshooting guide.
This workflow outlines the key steps for evaluating the food effect on a new formulation:
Q1: Our new this compound analog shows low and variable oral exposure in preclinical models. What could be the cause?
Q2: What are the most relevant in vitro assays to de-risk hepatotoxicity for a new TZD compound?
Q3: In a diabetes prevention study, should we expect a sustained effect after drug withdrawal, based on historical data?
For reliable experimental results, verifying the quality and consistency of your troglitazone batches is crucial. The following table summarizes a stability-indicating High-Performance Liquid Chromatography (HPLC) method, which is a standard technique for assessing drug purity and concentration [1].
| Parameter | Specification |
|---|---|
| Chromatographic Column | YMC ODS-A, 120 Å (4.6 x 150 mm, 5 µm) [1] |
| Mobile Phase | 50 mM aqueous NaH2PO4 (pH 4.0) : Acetonitrile : Methanol (35:50:15, v/v/v) [1] |
| Elution Mode | Isocratic [1] |
| Flow Rate | 1.0 mL/min [1] |
| Injection Volume | 10 µL [1] |
| Detection (UV) | 225 nm [1] |
| Column Temperature | Ambient [1] |
Here are answers to some frequently asked questions that arise during research with this compound.
To systematically evaluate this compound batch quality and its biological effects, you can follow the logical workflow below. This diagram integrates analytical chemistry with biological validation.
The following table summarizes key data on traditional Thiazolidinediones (TZDs) and newer Selective PPARγ Modulators (SPPARγMs) based on recent studies.
| Agonist / Compound | Class / Type | Key Efficacy Findings | Key Safety Findings | Reported Experimental Models | Key Binding Interactions / Notes |
|---|---|---|---|---|---|
| Troglitazone | TZD (Full Agonist) | 55% reduction in diabetes incidence in high-risk patients [1] | Withdrawn due to hepatotoxicity [2] | TRIPOD clinical trial (Hispanic women with prior gestational diabetes) [1] | Canonical Y-pocket binding; stabilizes H12/AF-2 [3] [2] |
| Pioglitazone (PIO) | TZD (Full Agonist) | Antidiabetic effect; improves serum lipid profiles [3] | Weight gain, fluid retention, elevated risk of heart failure, bone fractures, potential bladder cancer risk [3] [2] | Randomized, placebo-controlled clinical trials (NCT00737347, NCT01090752) [3] | Canonical Y-pocket binding; strong electrostatic interactions with His323, Tyr473, His449 [2] |
| Rosiglitazone (RSG) | TZD (Full Agonist) | Effective antidiabetic agent [3] | Weight gain, fluid retention, increased risk of cardiovascular events [3] [2] | Various clinical trials [3] | Similar binding mode to Pioglitazone [2] |
| INT131 | SPPARM (Partial Agonist) | Improves insulin sensitivity; efficacy comparable to TZDs [3] [2] | Reduced liability for weight gain and fluid retention vs. TZDs [3] | Preclinical studies and Phase 2 trials [3] | Binds LBD; hydrophobic interactions with Cys285, Arg288; does not stabilize AF-2 domain [2] |
| MBX-102 (Metaglidasen) | SPPARM (Partial Agonist) | Lowers plasma glucose and triglycerides; comparable glycemic efficacy to TZDs [3] | Reduced risk of weight gain, edema, cardiac hypertrophy vs. TZDs [3] | Phase 2/3 clinical trials [3] | Weak coactivator recruitment [3] |
| Ginsenoside Rg5 (TWSZ-5) | Natural Product / Partial Agonist | Promotes beige adipogenesis; upregulates Ucp1, Prdm16, Cpt1α, Pgc1α [4] | Mitigates adverse effects associated with full agonism (inferred) [4] | In vitro studies on adipose-derived stem cells (ADSCs) [4] | Binds novel allosteric pocket (H3-H2'-β-sheet interface); H-bonds with Ser342, Gln345 [4] |
| Compound 7 (Quinoline-Thiazolidinedione) | Novel TZD-derived Modulator | 22.33% reduction in blood glucose; 75% of PIO's PPARγ activation level [2] | Safer liver profile (lower ALT/AST vs. PIO); protective effect on hepatic/pancreatic tissues [2] | In vivo study (15-day oral dose); molecular docking [2] | Unique LBD binding mode; N-substitution prevents TZD ring hydrolysis [2] |
To experimentally replicate and validate findings on PPARγ agonists, you can employ the following established methodologies.
Assessing Insulin Sensitivity In Vivo
Evaluating Transcriptional Activity
Profiling Binding Interactions
Establishing Safety Profiles
The diagram below illustrates the core mechanism of PPARγ activation, a pathway shared by agonists despite their different binding modes.
The core pathway involves ligand binding, heterodimerization with RXR, binding to DNA, and recruitment of coactivators to regulate gene expression [3] [5]. The specific conformational change in PPARγ, particularly the stabilization of Helix 12 (H12), differs between full and partial agonists, which determines the set of coactivators recruited and ultimately the therapeutic and side-effect profile [3] [4] [2].
When compiling your comparison guides, these strategic points will be highly relevant to your audience:
The following tables summarize the comparative inhibitory effects of the three thiazolidinediones on major CYP enzymes, based on in vitro studies.
Table 1: Inhibitory Potential (IC₅₀ and Kᵢ values)
| CYP Enzyme | Probe Substrate | Troglitazone (IC₅₀) | This compound (Kᵢ) | Pioglitazone & Rosiglitazone (at 50 µM) |
|---|---|---|---|---|
| CYP2C8 | Paclitaxel 6α-hydroxylation | ~5 µM [1] | 0.2 - 1.7 µM (competitive) [1] [2] | Only slight inhibition [1] [2] |
| CYP2C9 | S-warfarin 7-hydroxylation | ~5 µM [1] | 0.2 - 1.7 µM (competitive) [1] [2] | Only slight inhibition [1] [2] |
| CYP2C19 | S-mephenytoin 4'-hydroxylation | ~20 µM [1] | Information not specified in sources | Information not specified in sources |
| CYP3A4 | Testosterone 6β-hydroxylation | ~20 µM [1] | Information not specified in sources | Information not specified in sources |
Table 2: Key Differentiating Characteristics
| Drug | CYP Induction Profile | Major Metabolic Pathways | Clinical DDI Risk Summary |
|---|---|---|---|
| This compound | Induces CYP3A4 mRNA (10 µM, similar to rifampin) [3] | CYP3A4, CYP2C8 [4] | High risk; potent inhibitor and inducer of multiple CYPs [1] [4] |
| Pioglitazone | Information not specified in sources | CYP3A4, CYP2C8 [4] | Low risk; weak inhibitor, no significant induction observed in studies [1] |
| Rosiglitazone | No significant induction of CYP3A4 or CYP2B6 [3] | Principally CYP2C8 [4] | Low risk; weak inhibitor, no significant induction [1] [4] |
The quantitative data above was generated using standardized in vitro models. Here are the detailed methodologies from the cited studies.
This protocol is designed to determine the inhibitory potential (IC₅₀ and Kᵢ) of compounds on specific CYP enzymes [1] [2].
The diagram below illustrates this workflow.
This protocol assesses a compound's potential to increase the expression of CYP enzymes [3].
The workflow for induction studies is shown below.
Thiazolidinediones (TZDs) represent a crucial class of oral antidiabetic agents that function primarily as insulin sensitizers through their action on the peroxisome proliferator-activated receptor gamma (PPARγ). The structural foundation of all TZDs is the 2,4-thiazolidinedione heterocycle, a five-membered ring containing sulfur, nitrogen, and two carbonyl groups that exists as a tautomeric system capable of various molecular configurations [1]. This core structure serves as a privileged scaffold in medicinal chemistry, with substitutions at the activated methylene (C5) and nitrogen (N3) positions conferring distinct pharmacological profiles to different TZD derivatives [1]. Understanding the structure-activity relationship (SAR) of TZDs is essential for explaining their divergent safety profiles and mechanisms of action, particularly the unique properties of troglitazone compared to later agents like rosiglitazone and pioglitazone.
The SAR analysis of TZDs reveals how subtle structural differences translate to significant variations in receptor binding affinity, metabolic pathways, and ultimately, clinical safety outcomes. This compound, as the prototypical TZD, possesses distinct structural features that initially offered therapeutic benefits but ultimately led to its market withdrawal due to hepatotoxicity concerns [2] [3]. This comprehensive analysis examines the structural characteristics that differentiate this compound from subsequent TZDs, with particular emphasis on the molecular basis for its unique safety profile and recently discovered off-target effects that have sparked interest in repurposing opportunities [4].
The fundamental architecture of all thiazolidinediones centers on the 2,4-thiazolidinedione heterocycle, which exists in equilibrium with several tautomeric forms due to the presence of two carbonyl groups and an α-hydrogen [1]. This tautomeric versatility contributes to the pharmacophoric properties of TZDs and their ability to interact with biological targets. The most significant structural variations among TZDs occur at the C5 and N3 positions of the core ring, which dramatically influence their receptor binding affinity, pharmacokinetics, and safety profiles [2].
Table 1: Comparative Structural Features of Thiazolidinediones
| Compound | C5 Substituent | N3 Substituent | Chromane System | Molecular Weight | LogP |
|---|---|---|---|---|---|
| This compound | Hydrophobic chromane | Hydrogen | Present (Vitamin E derivative) | 441.54 | High |
| Rosiglitazone | Para-pyridine ring | Methyl | Absent | 357.43 | Moderate |
| Pioglitazone | Meta-pyridine ring | Ethyl | Absent | 356.44 | Moderate |
The distinctive structural element of this compound is the chromane (vitamin E-derived) system attached at the C5 position, which contributes significantly to its unique pharmacological profile and toxicological concerns [2]. This chromane system imparts enhanced lipophilicity to this compound compared to later TZDs, potentially influencing its tissue distribution and metabolic pathway. Rosiglitazone and pioglitazone feature heteroaromatic rings (pyridine derivatives) at the C5 position with different substitution patterns (para versus meta, respectively), which contribute to their differential effects on lipid metabolism and distinct drug interaction profiles [2] [3]. The N3 position also shows variation, with this compound maintaining a hydrogen atom, while rosiglitazone and pioglitazone incorporate methyl and ethyl groups, respectively, affecting their receptor binding kinetics and metabolic stability [1].
The structural differences between TZDs significantly influence their metabolic fates and potential for drug interactions. This compound undergoes metabolism primarily through cytochrome P450 3A4 (CYP3A4) with additional contributions from CYP2C8, while rosiglitazone is metabolized predominantly by CYP2C8, and pioglitazone utilizes both CYP3A4 and CYP2C8 pathways [2]. This variation in metabolic enzymes creates distinct drug interaction profiles, with this compound and pioglitazone having greater potential for interactions due to CYP3A4 involvement, as this enzyme metabolizes over 150 commonly prescribed drugs [2].
The pharmacokinetic parameters of TZDs also reflect their structural diversity, with this compound exhibiting a half-life of approximately 34 hours, compared to 168 hours for rosiglitazone and 120 hours for pioglitazone [5]. These differences in elimination half-lives influence dosing regimens and potential accumulation. The extended half-life of rosiglitazone contributes to its prolonged receptor activation profile, while this compound's relatively shorter half-life required once or twice-daily dosing during its clinical use [5] [6].
The most clinically significant differentiation among TZDs concerns their hepatotoxicity profiles. This compound demonstrates a distinct propensity for causing idiosyncratic liver injury, which ultimately led to its withdrawal from the market in 2000 [2] [3]. This hepatotoxicity is considered unique to this compound rather than a class effect of TZDs, as established by clinical experience with rosiglitazone and pioglitazone, which have not demonstrated similar rates of severe liver toxicity [2].
The structural basis for this compound's hepatotoxicity is attributed to several factors rooted in its unique chromane system. The high lipophilicity imparted by the vitamin E-derived structure promotes this compound accumulation in hepatic tissue, while its metabolic activation through CYP3A4 can generate reactive quinone metabolites capable of causing oxidative stress and mitochondrial dysfunction [2]. Additionally, the This compound structure features a α-tocopherol moiety connected to the TZD core, which may undergo metabolic transformations that generate cytotoxic intermediates. In contrast, rosiglitazone and pioglitazone lack this chromane system and generate less reactive metabolites, contributing to their improved hepatic safety profiles despite sharing the TZD core structure [2] [3].
Table 2: Comparative Safety Profiles of Thiazolidinediones
| Safety Parameter | This compound | Rosiglitazone | Pioglitazone |
|---|---|---|---|
| Hepatotoxicity Risk | High (idiosyncratic) | Low | Low |
| Primary Metabolic Pathways | CYP3A4, CYP2C8 | CYP2C8 | CYP3A4, CYP2C8 |
| FDA Black Box Warning | Withdrawn (hepatotoxicity) | Cardiovascular risk | Cardiovascular risk |
| Common Side Effects | Edema, weight gain | Edema, weight gain | Edema, weight gain |
| Lipid Effects | Mixed: ↓ triglycerides, ↑ LDL | ↑ LDL, ↑ HDL | ↓ triglycerides, ↑ HDL |
Clinical trial data and post-marketing surveillance provide compelling evidence for the differential hepatotoxicity risk among TZDs. In premarketing clinical trials, this compound demonstrated a concerning signal for liver enzyme elevations, which was subsequently confirmed through post-marketing surveillance with cases of fulminant hepatic failure leading to death or liver transplantation [3]. This pattern stands in contrast to the clinical experience with rosiglitazone and pioglitazone, which in premarketing trials involving thousands of patients showed minimal evidence of drug-induced liver injury comparable to placebo [3].
The Diabetes Prevention Program (DPP) trial, which initially included a this compound arm, provided additional insights into its risk-benefit profile. Although this compound demonstrated remarkable efficacy in diabetes prevention during its brief period of use (mean 0.9 years), reducing diabetes incidence to 3.0 cases/100 person-years compared to 12.0 cases/100 person-years in the placebo group, this benefit was offset by hepatotoxicity concerns that led to discontinuation of the this compound arm [7]. Importantly, after this compound withdrawal, the protective effect did not persist, with diabetes incidence rates returning to levels comparable to the placebo group during the 3-year follow-up period [7].
Beyond their classical PPARγ-mediated insulin-sensitizing effects, research has revealed that this compound possesses unique off-target activities that differentiate it from other TZDs. Most notably, recent studies demonstrate that this compound directly binds to and inhibits the activity of heterotrimeric G protein Gαq, with minimal effects on related G proteins (Gi1 and Gs) and no activity against G13 [4]. This Gαq inhibition is not shared by rosiglitazone or pioglitazone, indicating high specificity rooted in this compound's unique structural features, particularly its chromane system [4].
The molecular basis for this differential activity was elucidated through in silico docking studies, which predicted that this compound binds to the same site on Gαq as the natural depsipeptide inhibitors FR900359 and YM-254890 [4]. Experimental validation confirmed that this compound inhibits Gq nucleotide exchange with an IC50 of approximately 31.7 μM and stabilizes the GDP-bound inactive state of Gαq, similar to the natural inhibitors but with a much smaller molecular weight (441 Da versus >1,000 Da for natural inhibitors) [4]. This discovery positions this compound as a promising lead compound for developing small-molecule Gαq inhibitors with improved bioavailability for potential therapeutic applications in conditions driven by constitutive Gαq signaling, such as uveal melanoma and Sturge-Weber syndrome [4].
Figure 1: This compound's Unique Gαq Inhibition Mechanism - This diagram illustrates this compound's distinct mechanism of stabilizing Gαq in its inactive GDP-bound state, thereby inhibiting downstream signaling pathways. This PPARγ-independent effect is not shared by other thiazolidinediones and represents potential repurposing opportunities for this compound-derived compounds.
The biological significance of this compound's Gαq inhibition has been demonstrated in multiple cellular models. In MIN6 mouse insulinoma cells, this compound effectively suppressed calcium mobilization, ERK phosphorylation, and insulin secretion stimulated by activation of the Gq-coupled M3 muscarinic cholinergic receptor [4]. These effects occurred independently of PPARγ activation, as rosiglitazone and pioglitazone did not reproduce these outcomes despite their potent PPARγ agonist activity.
Furthermore, in disease-relevant models, this compound and the natural Gαq inhibitor FR900359 significantly inhibited proliferation of MEL92.1 uveal melanoma cells driven by a constitutively active GNAQ-Q209L mutation, while showing no effect on SK-MEL-28 melanoma cells driven by BRAF-V600E mutation [4]. This selective anti-proliferative effect demonstrates the therapeutic potential of Gαq inhibition specifically for Gαq-driven pathologies and highlights this compound's unique value as a chemical scaffold for developing targeted therapies in precision medicine. The structure-specificity relationship of this effect is particularly noteworthy, as neither rosiglitazone nor pioglitazone, despite sharing the TZD core, demonstrated comparable Gαq inhibitory activity [4].
The experimental validation of this compound's Gαq inhibitory activity employed several well-established biochemical and cellular approaches. The GTPγS binding assay measured the inhibition of receptor-stimulated G protein activation by quantifying binding of the non-hydrolyzable GTP analog [4]. Briefly, purified G proteins were incubated with this compound or vehicle control, followed by addition of GTPγS and appropriate receptor systems; reactions were terminated at timed intervals by filtration, and bound GTPγS was quantified using scintillation counting [4].
Thermal shift assays provided evidence of direct binding between this compound and Gαq by measuring the stabilization of the protein against thermal denaturation [4]. In this protocol, purified Gαq was combined with this compound or reference compounds, subjected to a temperature gradient, and protein unfolding was monitored using fluorescent dyes that bind to hydrophobic regions exposed during denaturation. The shift in melting temperature (ΔTm) indicated stabilization of the protein-ligand complex, with this compound demonstrating significant stabilization of Gαq-GDP comparable to the natural inhibitor FR900359 [4].
Calcium mobilization assays evaluated the functional consequences of Gαq inhibition in cellular systems [4]. MIN6 insulinoma cells were loaded with calcium-sensitive fluorescent dyes, pretreated with this compound or other TZDs, then stimulated with carbachol to activate Gq-coupled M3 muscarinic receptors. Real-time fluorescence monitoring quantified intracellular calcium changes, with this compound demonstrating dose-dependent inhibition of carbachol-induced calcium release [4].
Phospho-ERK measurements utilized Western blot analysis to assess this compound's effects on downstream signaling pathways [4]. Cells were pretreated with this compound before Gq-coupled receptor stimulation, then lysed and subjected to SDS-PAGE followed by immunoblotting with phospho-specific ERK antibodies. Cellular proliferation assays employed standard MTT or resazurin-based methods to measure metabolic activity in uveal melanoma cell lines with different driver mutations, confirming the selective anti-proliferative effect of this compound in Gαq-driven pathologies [4].
Figure 2: Experimental Workflow for TZD Characterization - This diagram outlines the comprehensive experimental approaches used to characterize thiazolidinedione compounds, from initial structural synthesis and modification through receptor binding studies and functional cellular assays.
The structure-activity relationship analysis of thiazolidinediones reveals how subtle molecular variations confer significantly different pharmacological and safety profiles to individual agents within this class. This compound's unique structural features, particularly its chromane system, endow it with distinct properties including unexpected Gαq inhibitory activity, but also contribute to its metabolic activation and hepatotoxicity potential. The differential safety profiles between this compound and later TZDs underscore the importance of targeted structural optimization in drug development, demonstrating that potentially deleterious effects can be eliminated while maintaining therapeutic efficacy.
This compound (TGZ) is a thiazolidinedione initially developed as a PPARγ (Peroxisome Proliferator-Activated Receptor Gamma) agonist for diabetes treatment but withdrawn from the market due to hepatotoxicity concerns. However, research has revealed that this compound possesses significant antiproliferative and pro-apoptotic effects across various cancer types, many of which operate independently of PPARγ activation. This PPARγ-independent activity distinguishes this compound from other thiazolidinediones like rosiglitazone and pioglitazone, making it a compelling candidate for drug repurposing in oncology. Understanding these alternative mechanisms provides valuable insights for researchers developing novel anticancer therapies that leverage these pathways while potentially avoiding PPARγ-mediated side effects.
The PPARγ-independent effects of this compound are particularly significant because they often occur at concentrations lower than those required for PPARγ activation and are not replicated by other more potent PPARγ agonists. Evidence for PPARγ independence typically comes from several experimental approaches: (1) use of specific PPARγ antagonists that fail to reverse this compound's effects, (2) development of this compound derivatives that lack PPARγ agonist activity but retain or enhance anticancer properties, and (3) demonstration of direct binding to alternative molecular targets. These mechanisms collectively position this compound as a unique multifunctional agent in experimental cancer therapeutics, with activity against even chemotherapy-resistant malignancies [1].
Table 1: Comprehensive Comparison of this compound's PPARγ-Independent Anticancer Mechanisms
| Mechanism of Action | Experimental Evidence | Cancer Types Tested | Key Parameters | Comparison to Other TZDs |
|---|---|---|---|---|
| G Protein Inhibition | Direct binding to Gαq confirmed by thermal shift assays; GTPγS binding inhibition (IC50: ~31.7 μM) [2] [3] | Uveal melanoma, insulinoma | • IC50: ~31.7 μM for Gq • No effect on G13 • Weak inhibition of Gi1, Gs at high concentrations |
Rosiglitazone, pioglitazone showed no effect |
| Glutamine Metabolism Suppression | Dose-dependent decrease in glutamine uptake, ASCT2/GLS1 expression, and ^13^C-glutamine incorporation into TCA cycle [4] | Lung cancer (H460), cervical cancer (HeLa), MEFs | • 48-hour treatment • [ATP] reduction: ~40-60% • ROS increase: ~2-3 fold • Partial rescue with α-ketoglutarate or NAC |
PPARγ independence confirmed with antagonists |
| EGFR Attenuation | Direct EGFR binding, triggering internalization and lysosomal degradation; inhibition of EGF-induced Akt phosphorylation [5] | Breast cancer, various solid tumors | • Pharmacologically achievable concentrations • Prolonged incubation (24-48h) • Transient ERK activation |
Effect specific to this compound among TZDs tested |
| MDR Reversal | Downregulation of MDR-1 (P-gp) and BCRP expression; chemosensitization [6] | Breast cancer (MCF7), leukemia (K562) | • 48-hour treatment with 50-100 μM • GW9662 did not reverse effects • Synergy with doxorubicin |
Not observed with other thiazolidinediones |
| Cell Cycle Arrest | Proteasomal degradation of cyclin D1; G1 phase arrest [1] | Hormone-dependent and independent breast cancer | • Δ2-TGZ derivatives without PPARγ activity • Enhanced effect with biotinylation • 24-72 hour treatments |
PPARγ-inactive derivatives more potent |
| Apoptosis Induction | Caspase-3 activation; chromatin condensation; Bax/Bcl-2 ratio increase [7] | Pancreatic cancer | • Mitochondria-mediated pathway • Not attenuated by PPARγ inhibitors • JNK pathway involvement |
PPARγ-independent across multiple cell lines |
Table 2: In Vivo Evidence for this compound's PPARγ-Independent Anticancer Effects
| Cancer Model | Dosing Regimen | Key Findings | PPARγ-Independence Evidence |
|---|---|---|---|
| Pancreatic Cancer (MIA Paca2 xenograft) [7] | 200 mg/kg orally daily for 5 weeks | • Significant tumor growth inhibition • No body weight difference vs. control |
• Effects not reversed by PPARγ antagonists in vitro • JNK pathway mediation |
| Malignant Pleural Mesothelioma (EHMES-10 orthotopic) [8] | 500-1000 mg/kg TGZ + 3 mg/kg cisplatin | • Inhibited thoracic tumors and pleural effusion • Enhanced survival in combination therapy |
• Additive, not synergistic with cisplatin • Efficacy at non-PPARγ activating doses |
| Breast Cancer (Various models) [1] | Multiple regimens tested | • Δ2-TGZ derivatives without PPARγ activity showed enhanced efficacy | • PPARγ-inactive compounds effective • Biotinylated derivatives more potent |
The direct inhibition of Gαq by this compound can be demonstrated through GTPγS binding assays and thermal stability measurements. For the GTPγS binding assay: (1) Purify Gαq proteins from High-Five insect cells coinfected with His8-Gβ1γ2 and Gα/Ric-8A/B bicistronic viruses using nickel affinity chromatography; (2) Prepare reaction mixtures containing G proteins, appropriate buffers, and [^35^S]-GTPγS; (3) Treat with varying concentrations of this compound (0-100 μM) alongside controls (rosiglitazone, pioglitazone, FR900359); (4) Incubate for 30-60 minutes at 25°C; (5) Measure bound radioactivity via filtration and scintillation counting; (6) Calculate IC50 values from dose-response curves. For thermal shift assays: (1) Incubate purified Gαq-GDP with this compound or vehicle; (2) Apply gradual temperature ramp (25-95°C) while monitoring protein unfolding; (3) Calculate melting temperature (T~m~) shifts, where stabilization indicates direct binding [2] [3].
To evaluate this compound's effect on glutaminolysis, follow these steps: (1) Culture glutamine-dependent cells (H460, HeLa, or TKO MEFs) in appropriate media; (2) Treat with this compound (0-50 μM) for 48 hours; (3) For glutamine uptake: incubate cells with ^14^C-labeled glutamine for 10-30 minutes, wash, and measure intracellular radioactivity; (4) For metabolic tracing: replace media with ^13^C-glutamine-containing medium after this compound pretreatment, harvest cells at various time points, extract metabolites, and analyze ^13^C incorporation into TCA intermediates via 2D-TOCSY NMR or LC-MS; (5) Measure ATP levels using luciferase-based assays; (6) Evaluate ROS production with H~2~DCFDA fluorescence; (7) Confirm PPARγ-independence by co-treatment with GW9662 (1-10 μM) [4].
The reversal of multidrug resistance by this compound can be assessed as follows: (1) Establish doxorubicin-resistant cell lines (MCF7/DOX, K562/DOX) by chronic exposure to increasing doxorubicin concentrations (up to 1 μM) with monthly selection cycles; (2) Confirm MDR phenotype through Western blot analysis of MDR-1 (P-gp) and BCRP expression; (3) Treat resistant cells with this compound (50-100 μM) for 48 hours with/without doxorubicin (1 μM); (4) Assess viability via MTT assay: incubate with 0.5 mg/mL MTT for 2-4 hours, solubilize formazan crystals in DMSO, measure absorbance at 570 nm; (5) For P-gp function: use calcein-AM or rhodamine-123 accumulation assays with flow cytometry; (6) Confirm PPARγ-independence using GW9662 (1-10 μM) co-treatment [6].
Diagram 1: PPARγ-Independent Molecular Mechanisms of this compound in Cancer Cells
Diagram 2: Experimental Workflow for Evaluating PPARγ-Independent Effects
The multifaceted PPARγ-independent activity of this compound represents a significant opportunity for developing novel cancer therapeutics that can simultaneously target multiple pathways. The consistent demonstration that this compound derivatives lacking PPARγ agonist activity (such as Δ2-TGZ and biotinylated variants) exhibit enhanced antiproliferative effects across diverse cancer cell lines, including hormone-dependent and independent breast cancers, provides a compelling rationale for structural optimization campaigns focused on dissociating anticancer activity from PPARγ activation [1]. This approach could potentially yield novel chemical entities with improved therapeutic indices and reduced side effect profiles.
From a translational perspective, this compound's ability to reverse multidrug resistance through downregulation of MDR-1 and BCRP proteins suggests its potential as an adjunct to conventional chemotherapy for treating refractory malignancies [6]. Similarly, the demonstration of in vivo efficacy in orthotopic models of aggressive cancers like malignant pleural mesothelioma, particularly in combination with cisplatin, highlights the clinical potential of repurposing this compound or developing analogs for combination regimens [8]. However, the hepatotoxicity that led to this compound's market withdrawal remains a significant concern [9], underscoring the need for either careful risk-benefit assessment in oncology applications or development of analogs with improved safety profiles.
| Cell Line / Cancer Type | Key Findings & Proposed Mechanisms | Experimental Evidence | Effective Concentration |
|---|
| Uveal Melanoma (MEL92.1) [1] [2] | Inhibits oncogenic Gαq signaling; directly binds Gαq, stabilizing its inactive form and inhibiting downstream signaling (Ca²⁺ mobilization, ERK phosphorylation). | • GTPγS binding assay • Thermal shift assay • Ca²⁺ mobilization assay • Western Blot (ERK phosphorylation) • Cell proliferation assay | IC₅₀ ~31.7 μM (Gq inhibition) [1] | | Breast Cancer (MCF-7, MDA-MB-231, Hs578T) [3] [4] | Reverses multi-drug resistance (PPARγ-independent); downregulates drug efflux pumps (MDR-1/P-gp, BCRP). Disrupts glutamine metabolism; suppresses c-Myc, ASCT2, and GLS1 expression. | • Western Blot (MDR-1, BCRP) • MTT cell viability assay • Glutamine uptake assay • NMR (TCA cycle analysis) • ATP assay | 50-100 μM (MDR reversal) [3]; 10-50 μM (metabolic effects) [4] | | Hypopharyngeal Carcinoma (FaDu) [5] | Induces PPARγ-dependent apoptosis and G2/M cell cycle arrest; upregulates p21 and p27; activates caspases. | • MTT assay • Flow cytometry (cell cycle, apoptosis) • Western Blot (cyclins, CDKs, caspases, PARP cleavage) • RT-PCR | 150-200 μM (significant apoptosis) [5] | | Hepatocellular Carcinoma (Hep3B, HepG2, etc.) [6] | Lacks significant growth inhibition at clinically achievable concentrations (1-10 μM). | • MTT cell viability assay • Western Blot (PPARγ, RXRα expression) | >10 μM (no significant effect) [6] | | Cervical & Lung Cancer (HeLa, H460) [4] | Inhibits glutaminolysis; suppresses glutamine uptake and incorporation into TCA cycle; reduces ATP levels. | • ¹⁴C-glutamine uptake assay • NMR metabolomics • ATP assay • MTT cell viability assay | 10-50 μM [4] |
Here are the methodologies for the main types of experiments cited in the data above.
The following diagram synthesizes the primary mechanisms of action of this compound as identified in the search results, highlighting how it targets different pathways in specific cancer types.
When interpreting these findings for your research, please consider the following:
Troglitazone represents a pivotal case study in pharmaceutical development as the first thiazolidinedione approved by the FDA for type 2 diabetes treatment. This insulin-sensitizing agent acts primarily as a PPARγ (peroxisome proliferator-activated receptor gamma) agonist, improving insulin resistance in peripheral tissues. Despite its promising mechanism, this compound was withdrawn from the market in 2000 due to idiosyncratic hepatotoxicity that resulted in fatal liver failure cases. This guide objectively compares this compound's performance across experimental models, examining the correlation between in vitro and in vivo findings and their predictive value for human outcomes.
The comparative context focuses on two key aspects: (1) how well this compound's effects in simple in vitro systems translated to complex in vivo environments, and (2) how effectively preclinical models predicted human responses, particularly regarding therapeutic potential and safety concerns. This analysis is particularly relevant when contrasted with rosiglitazone, another thiazolidinedione that remained on the market despite belonging to the same drug class. Understanding these model correlations provides critical insights for researchers and drug development professionals seeking to improve preclinical prediction of both efficacy and toxicity during drug development.
Research has comprehensively evaluated how effectively this compound's preclinical profile predicted human outcomes. A systematic evidence-based analysis examined three distinct evidence streams to assess model predictive performance [1]. The results revealed significant disparities between model systems and their correlation with human effects.
Table 1: Predictive Performance of this compound Across Experimental Models
| Model Type | Predicted Hepatotoxicity Concern | Human Hepatotoxicity Outcome | Key Findings | Certainty of Evidence |
|---|---|---|---|---|
| In vivo animal studies | Low to moderate | Severe (market withdrawal) | No robust biomarker signals detected | Low to very low |
| In vitro ToxCast assays | High | Severe | 129 active assays indicating off-target effects | Moderate |
| Clinical trials | Limited detection | Severe (idiosyncratic) | Failed to detect rare serious events | Low for rare events |
| Post-market surveillance | Not applicable | Severe (fatalities reported) | 5x all adverse events, 8x fatalities vs. rosiglitazone | High |
The clinical trial data revealed that human studies failed to detect the serious hepatotoxicity that would later emerge in the wider patient population, highlighting the limitation of controlled trials for identifying rare idiosyncratic reactions. This systematic assessment demonstrates that traditional animal models and limited clinical trials provided insufficient warning of this compound's potential for severe liver injury, while in vitro toxicology profiling showed better predictive potential [1].
When comparing this compound with rosiglitazone, the in vitro ToxCast database revealed this compound was active in 129 assays compared to only 60 for rosiglitazone, indicating a much higher potential for off-target effects that correlated with the clinical hepatotoxicity outcomes [1]. This suggests that comprehensive in vitro screening may provide better predictive value than some traditional animal models for certain toxicity endpoints.
This compound demonstrated significant effects on leptin production in isolated cell systems. In primary cultures of human abdominal adipocytes, researchers observed that insulin stimulation led to an almost twofold increase in leptin production over 72-hour incubation periods. However, when adipocytes were coincubated with 100 nmol/l insulin and 10 μmol/l this compound, this leptin increase was completely abolished. Furthermore, treatment with this compound alone resulted in a 40% decrease in baseline leptin production [2]. This demonstrated this compound's direct effects on adipokine signaling independent of systemic factors.
The experimental protocol for these leptin studies involved:
This compound demonstrated potent anti-inflammatory properties in various in vitro systems. In human THP-1 monocytic cells, this compound and its derivative Δ2-troglitazone significantly enhanced adiponectin expression at both mRNA and protein levels. Quantitative real-time PCR and Western blot analysis confirmed these findings, with this compound increasing adiponectin expression through a PPARγ-dependent pathway while its derivative utilized a PPARγ-independent pathway [3]. Both compounds activated AMP-activated protein kinase (AMPK), an important energy sensor and regulator of metabolic processes.
The functional consequences of these changes were demonstrated in monocyte adhesion assays. Both this compound and Δ2-troglitazone significantly decreased adhesion of THP-1 cells to TNF-α-treated human umbilical vein endothelial cells (HUVECs). This anti-adhesive effect was abolished by specific anti-adiponectin antibodies and by the selective AMPK inhibitor compound C, indicating that the effect was dependent on both adiponectin expression and AMPK activation [3]. This provided a mechanistic basis for this compound's potential anti-atherosclerotic effects beyond its glucose-lowering actions.
Table 2: In Vitro Mechanisms of this compound Action in Different Cell Types
| Cell Type | Experimental Treatment | Key Findings | Mechanistic Pathways |
|---|---|---|---|
| Human abdominal adipocytes | 10 μmol/l this compound ± 100 nmol/l insulin | 40% decrease in leptin; abolished insulin-induced leptin increase | Insulin signaling modulation |
| THP-1 monocytic cells | This compound and Δ2-troglitazone | Enhanced adiponectin mRNA and protein expression | PPARγ-dependent and independent pathways |
| THP-1 monocytic cells | This compound and Δ2-troglitazone | Decreased adhesion to TNF-α-treated HUVECs | AMPK activation and adiponectin dependent |
| Pancreatic stellate cells | This compound (varying concentrations) | Inhibition of activation and TGF-β1 production | PPARγ-mediated anti-fibrotic effect |
Comprehensive inverse molecular docking studies have identified multiple potential protein targets that may explain this compound's hepatotoxicity profile. Using novel computational approaches, researchers docked this compound into >67,000 protein structures from the Protein Data Bank, identifying several human protein targets that might be off-target interactions [4]. These included:
The interaction with VLCAD is particularly relevant for hepatotoxicity, as inhibition of this enzyme could disrupt lipid metabolism and promote steatosis or liver injury. The chromane ring of this compound (similar to vitamin E) may undergo metabolic activation to reactive intermediates that cause direct cellular injury or hapten formation leading to immune-mediated toxicity [4]. These in vitro findings provide mechanistic hypotheses for the hepatotoxicity observed in clinical use.
In vivo studies provided important insights into this compound's therapeutic potential beyond glucose lowering. In a mouse model of chronic pancreatitis, researchers administered this compound (0.2% mixed in chow) either during weeks 1-6 or weeks 4-6 of a 6-week cerulein-induced pancreatitis protocol [5]. The treatment significantly improved all histopathological markers of pancreatitis severity and reduced intrapancreatic fibrosis quantified by Sirius red staining, hydroxyproline content, and laminin staining.
Notably, both early and delayed this compound treatment were equally effective in diminishing pancreatic damage and inflammation, suggesting potential therapeutic benefit even after disease establishment. This compound treatment also reduced the number of pancreatic stellate cells and decreased pancreatic levels of transforming growth factor-β (TGF-β), a key profibrotic cytokine [5]. This demonstrated this compound's potent anti-inflammatory and anti-fibrotic effects in complex in vivo systems.
The experimental workflow for the chronic pancreatitis study followed this sequence:
In human subjects, the effects of this compound on leptin production demonstrated interesting disparities with in vitro findings. When obese patients were administered This compound 200 mg twice daily for 12 weeks, researchers observed no significant change in fasting plasma leptin concentrations despite a 40-50% reduction in fasting and postmeal plasma insulin concentrations [2]. This contrasted with the marked leptin reduction observed in isolated adipocyte cultures.
The clinical study did reveal a positive correlation between improved insulin sensitivity and changes in plasma leptin, suggesting complex regulatory mechanisms in intact organisms that aren't captured in simplified in vitro systems. Importantly, this compound treatment led to significant improvement in insulin sensitivity in these subjects, confirming its therapeutic efficacy [2].
The hepatotoxicity that ultimately prompted this compound's market withdrawal was poorly predicted by conventional preclinical models. Analysis of pharmacovigilance data from WHO Vigibase revealed a fivefold difference in all adverse events and an eightfold difference in fatalities for this compound compared to rosiglitazone [1]. This serious safety concern emerged only after widespread clinical use, highlighting the limitation of both preclinical models and controlled clinical trials for detecting rare idiosyncratic reactions.
The relationship between this compound findings in different experimental models reveals important patterns for drug development. The leptin modulation data demonstrates a clear discordance between simplified in vitro systems and complex in vivo environments. While this compound directly suppressed leptin production in isolated adipocytes, this effect was not observed in human subjects, indicating that systemic compensation or regulation occurs in intact organisms that modulates this direct cellular effect [2].
The therapeutic anti-inflammatory and anti-fibrotic effects showed better correlation between in vitro and in vivo models. This compound's inhibition of pancreatic stellate cell activation and TGF-β production observed in vitro aligned with its anti-fibrotic effects in the mouse chronic pancreatitis model [5]. Similarly, the enhanced adiponectin expression in monocytic cells correlated with improved inflammatory parameters in various animal models.
For hepatotoxicity prediction, the traditional in vivo animal models performed poorly, while comprehensive in vitro profiling showed better predictive potential. The ToxCast in vitro data revealed this compound was active in twice as many assays as rosiglitazone (129 vs 60), which aligned with the clinical hepatotoxicity outcomes [1]. Additionally, the inverse molecular docking approach identified plausible off-target protein interactions that may explain this compound's liver toxicity [4].
The signaling pathways involved in this compound's mechanisms can be visualized as:
The this compound case study offers critical lessons for modern drug development. First, it highlights the limitations of traditional animal models for predicting certain types of human toxicity, particularly idiosyncratic drug reactions. Second, it demonstrates the value of comprehensive in vitro profiling early in development, as the ToxCast data would have flagged this compound's high off-target potential compared to rosiglitazone [1]. Third, it underscores the importance of post-market surveillance for detecting rare adverse events that evade detection in even large clinical trials.
For researchers studying PPARγ agonists or other metabolic drugs, this compound's dual role as both a therapeutic agent and hepatotoxin illustrates the complexity of drug effects in biological systems. The compound's anti-inflammatory and anti-fibrotic properties demonstrated in both in vitro and in vivo models suggest potential therapeutic applications beyond diabetes, particularly for inflammatory and fibrotic conditions [5] [3]. However, its toxicity profile necessitates careful benefit-risk consideration.
Based on the correlation analysis of this compound data across model systems, the following best practice recommendations emerge for researchers and drug development professionals: